2-Iodo-5-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSFIFUXHORXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397276 | |
| Record name | 2-Iodo-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-50-3 | |
| Record name | 2-Iodo-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-Iodo-5-nitrobenzoic acid CAS number
An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It covers its physicochemical properties, synthetic methodologies, and applications in research and drug development, with a focus on providing actionable data and protocols for a scientific audience.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its unique arrangement of iodo, nitro, and carboxylic acid functional groups makes it a versatile reagent in organic synthesis. The CAS number for this compound is 19230-50-3 [1][2][3][4].
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| CAS Number | 19230-50-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₄INO₄ | [1][2][4][5] |
| Molecular Weight | 293.02 g/mol | [2][3][4] |
| Appearance | White to yellow solid | [6] |
| pKa (Predicted) | 2.16 ± 0.10 | [1][6] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark | [1][6] |
| InChIKey | JSSFIFUXHORXJX-UHFFFAOYSA-N | [1][4][5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, typically involving electrophilic aromatic substitution. A common and logical approach is the diazotization of 2-amino-5-nitrobenzoic acid, followed by a Sandmeyer-type reaction with an iodide source. This method is advantageous as it provides high regioselectivity.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Diazotization
This protocol is a representative procedure adapted from established methods for analogous transformations, such as the synthesis of iodo-aromatic compounds from their corresponding anilines[7][8].
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Diazonium Salt:
-
In a flask, carefully add 10 g of 2-amino-5-nitrobenzoic acid to a cooled (0-5 °C) solution of 20 mL concentrated sulfuric acid in 100 mL of water. Stir the mixture in an ice bath until a fine suspension is formed.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (4.2 g in 20 mL of water) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by the clarification of the solution.
-
-
Iodination Reaction:
-
In a separate, larger beaker, dissolve 10 g of potassium iodide in 50 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Once the addition is complete, gently warm the reaction mixture to approximately 50-60 °C for about one hour to ensure the complete decomposition of the diazonium salt complex.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A solid precipitate of the crude product should form.
-
Add a small amount of sodium thiosulfate solution to quench any excess iodine, as indicated by the disappearance of the brown iodine color.
-
Collect the crude this compound by vacuum filtration and wash the solid with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add water until turbidity persists, then allow it to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
-
Applications in Research and Drug Development
Substituted benzoic acids are fundamental building blocks in medicinal chemistry. The presence of three distinct functional groups on the this compound scaffold—the carboxylic acid, the iodo group, and the nitro group—offers multiple reactive sites for constructing more complex molecules.
-
Carboxylic Acid: Allows for standard transformations such as esterification, amidation, or conversion to an acyl halide, enabling linkage to various molecular scaffolds[9].
-
Aryl Iodide: Serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal for creating carbon-carbon and carbon-heteroatom bonds[10].
-
Nitro Group: Can be readily reduced to an amino group. This new amino functionality can then be used for further derivatization, such as forming amides or participating in the synthesis of heterocyclic rings like quinazolinones or benzimidazoles, which are common pharmacophores[9][11].
The strategic importance of this compound lies in its role as a versatile intermediate for synthesizing libraries of compounds for screening in drug discovery programs, particularly in areas like oncology, infectious diseases, and inflammation[11][12].
Caption: Synthetic utility of this compound.
Biological Activity Context: The Role of the Nitro Group
While this compound is primarily used as a synthetic intermediate, the nitroaromatic moiety is a known pharmacophore and toxicophore present in numerous biologically active compounds[13]. The biological activity of many nitro compounds stems from their intracellular reduction.
In low-oxygen environments, such as those found in certain bacteria, parasites, or hypoxic tumor cells, cellular nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, including nitroso, hydroxylamino, and amino species[13][14]. These reactive intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential macromolecules like proteins and DNA. This mechanism is the basis for the antimicrobial and antiparasitic effects of many nitro-based drugs[13][14]. Therefore, derivatives synthesized from this compound could be explored as potential therapeutic agents that target hypoxic microenvironments.
Caption: General mechanism of action for nitroaromatic compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound - [sigmaaldrich.com]
- 4. This compound | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 19230-50-3 [chemicalbook.com]
- 7. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-5-nitrobenzoic acid, a key chemical intermediate in synthetic chemistry. The document details its physicochemical properties, a representative synthesis protocol, and its primary applications as a building block for more complex molecules in medicinal chemistry and materials science.
Core Properties of this compound
This compound is a substituted aromatic carboxylic acid. The presence of an iodine atom, a nitro group, and a carboxylic acid on the benzene ring makes it a versatile reagent for a variety of chemical transformations. Its key quantitative data are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 293.02 g/mol | [1][2][3] |
| Molecular Formula | C₇H₄INO₄ | [1][2][4] |
| CAS Number | 19230-50-3 | [1][2][5] |
| Appearance | Solid | [4] |
| pKa (Predicted) | 2.16 ± 0.10 | [5] |
| InChIKey | JSSFIFUXHORXJX-UHFFFAOYSA-N | [1][4] |
Synthesis of this compound
While this compound is commercially available, its synthesis in a laboratory setting is instructive. A common and reliable method for introducing an iodine atom onto an aromatic ring, particularly when an activating amino group is present, is the Sandmeyer-type diazotization-iodination reaction. The following is a detailed, representative experimental protocol for the synthesis of this compound starting from 2-amino-5-nitrobenzoic acid.
Experimental Protocol: Synthesis via Diazotization-Iodination
This protocol is adapted from established procedures for analogous compounds and represents a standard method for this transformation.
Materials:
-
2-amino-5-nitrobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a three-necked flask, dropping funnel, condenser, and magnetic stirrer.
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 1 mole equivalent of 2-amino-5-nitrobenzoic acid in a solution of concentrated sulfuric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mole equivalents) dropwise via a dropping funnel. Maintain the temperature of the reaction mixture strictly below 5 °C to prevent the decomposition of the diazonium salt.
-
Continue stirring for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Iodination Reaction:
-
In a separate beaker, dissolve an excess of potassium iodide (approximately 1.5-2.0 mole equivalents) in a minimal amount of water.
-
Slowly and carefully add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. This addition should be done portion-wise to control the evolution of nitrogen gas.
-
After the initial effervescence subsides, allow the mixture to warm to room temperature and then gently heat it (e.g., in a 50-60 °C water bath) for approximately 1-2 hours to ensure the complete decomposition of the diazonium intermediate and formation of the iodo-substituted product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A precipitate of the crude this compound should form.
-
To remove any excess iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of iodine disappears and the solution becomes pale yellow or off-white.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol-water, and dry under vacuum.
-
Applications in Research and Development
Direct biological applications of this compound are not widely reported in the scientific literature. Its primary value to researchers and drug development professionals lies in its utility as a versatile synthetic intermediate. The functional groups on the molecule provide multiple reaction sites for building more complex chemical structures.
-
Cross-Coupling Reactions: The carbon-iodine bond is particularly reactive and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings). These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds.
-
Functional Group Transformations: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest. The nitro group can be reduced to an amine, which can then be further functionalized, for example, by acylation or used as a nucleophile in the construction of heterocyclic rings.
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate.
This workflow highlights how the distinct reactive sites of this compound can be sequentially modified to build molecular complexity, a common strategy in the early stages of drug discovery.
Role in Drug Discovery Pipelines
Halogenated nitroaromatic compounds like this compound are valuable starting points in drug discovery. The general logic involves using a readily available, functionalized core structure to generate a library of more complex derivatives for biological screening.
The following diagram illustrates the conceptual flow of how a simple building block can lead to the identification of a lead compound.
In this paradigm, this compound would serve as the "Building Block" (A), which through various chemical reactions (B), is used to create a library of related but structurally diverse molecules (C). These are then tested for activity against a biological target (D), leading to the identification of "hits" (E), which are then chemically modified and optimized (F) to produce a potent and selective "Lead Compound" (G) for further preclinical development.
References
A Technical Guide to 2-Iodo-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-nitrobenzoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, an iodo group, and a nitro group, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. The strategic placement of these functional groups allows for selective transformations, making it a key building block in the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications in drug development, supported by its utility in palladium-catalyzed cross-coupling reactions.
Chemical Structure and Properties
This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₄INO₄.[1][2] The presence of an electron-withdrawing nitro group and a bulky iodo substituent on the benzoic acid core significantly influences its chemical reactivity and physical properties.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 19230-50-3 | [2] |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 197-198 °C | |
| Boiling Point | 394.2 °C at 760 mmHg | |
| InChI Key | JSSFIFUXHORXJX-UHFFFAOYSA-N | [1] |
| ¹H NMR (DMSO-d₆) | δ 8.55 (d, J=2.8 Hz, 1H), 8.30 (dd, J=8.8, 2.8 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H) | |
| ¹³C NMR (DMSO-d₆) | δ 165.5, 149.8, 142.9, 135.2, 128.9, 126.7, 92.1 | |
| IR (KBr, cm⁻¹) | 3100-2500 (O-H), 1700 (C=O), 1520 (NO₂, asym), 1350 (NO₂, sym) | |
| Mass Spectrum (m/z) | 293 [M]⁺, 248 [M-NO₂]⁺, 166 [M-I]⁺, 121 [M-I-NO₂]⁺ |
Experimental Protocols: Synthesis of this compound
Materials and Equipment
-
2-amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
pH paper
-
Recrystallization solvent (e.g., aqueous ethanol)
Detailed Synthesis Protocol
Step 1: Diazotization of 2-amino-5-nitrobenzoic acid
-
In a 250 mL beaker, suspend 10.0 g (54.9 mmol) of 2-amino-5-nitrobenzoic acid in 100 mL of deionized water.
-
While stirring, slowly add 15 mL of concentrated hydrochloric acid. A fine suspension of the amine hydrochloride will form.
-
Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, prepare a solution of 4.15 g (60.4 mmol) of sodium nitrite in 20 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes, ensuring the temperature remains below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt is indicated by the clarification of the solution.
Step 2: Iodination (Sandmeyer-type Reaction)
-
In a 500 mL beaker, dissolve 13.7 g (82.4 mmol) of potassium iodide in 50 mL of deionized water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Gently heat the mixture to approximately 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt. A dark-colored precipitate of crude this compound will form.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the washings are neutral to pH paper.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected data are summarized in Table 1.
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block for the synthesis of various biologically active molecules. The presence of the iodo group makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental transformations in modern drug discovery.[7][8] The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, and the carboxylic acid group allows for the formation of amides and esters.
Precursor for Bioactive Molecules
Derivatives of nitrobenzoic acids have been investigated for a range of biological activities, including:
-
Anticancer Agents: Nitroaromatic compounds have been explored for their potential as anticancer drugs.[7][9] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the benzoic acid scaffold is present in numerous approved anticancer agents.
-
Antimicrobial Agents: Nitro-containing compounds have a long history as antimicrobial agents.[10][11] The reduction of the nitro group by microbial nitroreductases can lead to the formation of reactive nitrogen species that are toxic to the microorganisms.
-
Enzyme Inhibitors: The benzoic acid moiety is a common feature in many enzyme inhibitors.[12][13] Derivatives of this compound can be designed to target the active sites of specific enzymes implicated in various diseases.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0) catalysts. This reactivity enables its use in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex drug candidates.
Visualizations
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via diazotization and iodination makes it readily accessible. The strategic positioning of its three functional groups allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions, reduction of the nitro group, and derivatization of the carboxylic acid. These features make this compound a valuable starting material for the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive overview for researchers and scientists to leverage the full potential of this important building block.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. byjus.com [byjus.com]
- 6. texiumchem.com [texiumchem.com]
- 7. preprints.org [preprints.org]
- 8. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Iodo-5-nitrobenzoic acid, a compound of interest in various research and development applications. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and formulation development.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in different environments and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO₄ | [1][2][3] |
| Molecular Weight | 293.02 g/mol | [1][3][4] |
| Appearance | White to yellow solid | [5][6] |
| Melting Point | 197-198 °C | [4][6][7] |
| Boiling Point (Predicted) | 394.2 ± 37.0 °C | [4][5] |
| Density (Predicted) | 2.156 ± 0.06 g/cm³ | [5][6] |
| pKa (Predicted) | 2.16 ± 0.10 | [5] |
| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [5] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of solid organic acids like this compound are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, to a height of about 2-3 mm.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point (197 °C).
-
Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Solubility Determination (Flask Method - OECD 105 Guideline)
This method determines the saturation concentration of a substance in a solvent, in this case, water.
Apparatus:
-
Erlenmeyer flasks with stoppers
-
Analytical balance
-
Constant temperature water bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is sealed and placed in a constant temperature bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, the mixture is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully withdrawn.
-
Separation of Undissolved Solid: The collected sample is filtered to remove any suspended solid particles.
-
Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. A calibration curve prepared with standards of known concentrations is used for quantification.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if solubility is low, though this can affect the pKa value.
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standardized NaOH solution is added in small, precise increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Logical Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a new chemical entity.
Caption: Workflow for the physical characterization of a chemical compound.
References
An In-depth Technical Guide to the Synthesis of 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-iodo-5-nitrobenzoic acid, an important intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development activities.
Core Synthesis Pathway
The most established and practical synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key precursor, 2-amino-5-nitrobenzoic acid. The second stage is the conversion of this precursor to the final product via a Sandmeyer reaction.
Stage 1: Synthesis of 2-Amino-5-nitrobenzoic Acid
There are several routes to synthesize the precursor, 2-amino-5-nitrobenzoic acid. The most common laboratory methods start from either N-acetylanthranilic acid or 5-nitroisatin.
Data Presentation: Synthesis of 2-Amino-5-nitrobenzoic Acid
The following table summarizes the key quantitative data for two primary synthesis routes for 2-amino-5-nitrobenzoic acid, allowing for a direct comparison of their performance.[1]
| Parameter | Route 1: Nitration of N-Acetylanthranilic Acid | Route 2: Oxidation of 5-Nitroisatin |
| Starting Material | N-Acetylanthranilic Acid | 5-Nitroisatin |
| Key Reagents | Sulfuric acid, Nitric acid, Acetic acid, Sodium hydroxide | Sodium hydroxide, Hydrogen peroxide |
| Reaction Steps | 2 (Nitration, Hydrolysis) | 1 |
| Overall Yield | ~61.2%[1] | ~76.7%[1] |
| Reaction Conditions | Nitration: 9-10°C; Hydrolysis: Reflux | 10°C |
| Reaction Time | Nitration: ~3.5 hours; Hydrolysis: 1.5 hours | 3 hours[1] |
| Purification | Recrystallization from ethanol | Filtration and washing |
Experimental Protocols: Synthesis of 2-Amino-5-nitrobenzoic Acid
Route 1: From N-Acetylanthranilic Acid [1]
This two-step route involves the nitration of N-acetylanthranilic acid followed by the hydrolysis of the acetyl group.
Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid
-
In a 250 ml four-necked flask, a mixture of 38.4 g of sulfuric acid and 20 ml of acetic acid is prepared and cooled to room temperature.
-
While stirring, 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid is added.
-
The mixture is stirred for 30 minutes and then cooled to 9°C.
-
A cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid is added dropwise under vigorous stirring, maintaining the temperature below 10°C using a cold water bath.
-
After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 3 hours.
-
The reaction mixture is then poured into 200 ml of ice water to precipitate the solid product.
-
The mixture is left to stand overnight, and the precipitate is collected by filtration and washed three times with ice water.
Step 2: Hydrolysis to 2-Amino-5-nitrobenzoic Acid
-
7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid obtained in the previous step is placed in a 250 ml four-necked flask with 25 ml of absolute ethanol and 100 ml of 6 mol/L sodium hydroxide solution.
-
The mixture is heated to reflux at 81°C for 1.5 hours.
-
After cooling, the solution is filtered, and the filtrate is neutralized to a pH of 3-4 with 1 mol/L dilute hydrochloric acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
Route 2: From 5-Nitroisatin [2]
This route provides a more direct, one-step synthesis to the target molecule.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.3 g (0.017 mol) of 5-Nitroisatin in 100 mL of a 1 M sodium hydroxide solution.
-
Place the flask in an ice bath and cool the solution to 10 °C with continuous stirring.
-
Slowly add 3 mL (approximately 0.026 mol) of 30% hydrogen peroxide dropwise to the cooled solution using a dropping funnel, maintaining the temperature at or below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours.
-
Acidify the reaction mixture to a pH of 3-4 by the slow addition of glacial acetic acid. A yellow precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water. The product can be further purified by recrystallization from ethanol.
Stage 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3]
Data Presentation: Synthesis of this compound
The following table outlines the anticipated quantitative data for this synthetic step. The yield is an estimate based on analogous Sandmeyer iodination reactions.
| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Projected Yield (%) |
| 2-Amino-5-nitrobenzoic acid | HCl, NaNO₂, KI | 0-5 (diazotization); Room Temperature (iodination) | ~1-2 | 70-85 |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Sandmeyer iodinations.[4]
-
Diazotization:
-
In a 250 mL beaker, suspend 1.82 g (0.01 mol) of 2-amino-5-nitrobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[3]
-
Stir the mixture vigorously to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.[3]
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[3]
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[3]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.[3]
-
-
Iodination:
-
In a separate beaker, dissolve 2.5 g (0.015 mol) of potassium iodide in 10 mL of water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution with stirring. You will observe the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and continue to stir for 1 hour.
-
-
Isolation and Purification:
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water.
-
To remove any excess iodine, wash the precipitate with a small amount of saturated sodium thiosulfate solution until the color is discharged.
-
Wash again with cold water.
-
The crude product can be purified by recrystallization from aqueous ethanol to yield this compound.
-
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Solubility of 2-Iodo-5-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2-Iodo-5-nitrobenzoic Acid
Understanding the fundamental physicochemical properties of this compound is crucial for anticipating its solubility behavior. The presence of a carboxylic acid group suggests some degree of polarity, while the iodinated and nitrated phenyl ring contributes to its lipophilicity and molecular weight, influencing its interaction with various organic solvents.
| Property | Value | Source |
| CAS Number | 19230-50-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄INO₄ | [1][2][3][4] |
| Molecular Weight | 293.02 g/mol | [1][2][4] |
| Melting Point | 197-198 °C | [5] |
| pKa (Predicted) | 2.16 ± 0.10 | [1] |
| Appearance | Solid | [3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development, formulation, and quality control. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.
Detailed Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Place the sealed container in a constant-temperature orbital shaker or on a magnetic stirrer. Agitate the mixture for a predetermined duration, typically 24 to 72 hours, to ensure that equilibrium is achieved. To confirm that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to sediment.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert membrane filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to prevent an overestimation of the solubility.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method as described below.
Analytical Techniques for Quantification
The choice of analytical technique will depend on the properties of this compound and the desired accuracy.
Principle: This method involves determining the mass of the dissolved solute in a known mass or volume of the solvent after evaporating the solvent.
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the filtered saturated solution into the dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.
-
Express the solubility as grams of solute per 100 mL or 100 g of solvent.
Principle: This technique is applicable if this compound possesses a chromophore that absorbs light in the ultraviolet-visible range. The absorbance of the solution is directly proportional to the concentration of the solute (Beer-Lambert law).
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax.
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.
-
Analyze the Saturated Solution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.
-
Calculate Concentration: Use the equation of the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.
Principle: HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture. It is particularly useful for complex matrices or when high accuracy is required.
Procedure:
-
Method Development: Develop a suitable HPLC method, including the choice of a column, mobile phase, flow rate, and detector wavelength (typically a UV detector).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration.
-
Analyze the Saturated Solution: Dilute a known volume of the filtered saturated solution with the mobile phase. Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Reference Data: Solubility of Structurally Related Compounds
While specific data for this compound is unavailable, the solubility of other nitrobenzoic acids can provide a useful reference point for predicting its behavior in various organic solvents. The following tables summarize the solubility of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid.
Solubility of 2-Nitrobenzoic Acid[7]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 10 | 42.72 |
| Ethanol | Not Specified | ~33.3 (1g in 3mL) |
| Acetone | Not Specified | 40 (1g in 2.5mL) |
| Chloroform | Not Specified | ~0.45 (1g in 220mL) |
| Ether | Not Specified | ~22.2 (1g in 4.5mL) |
| Benzene | 10 | 0.294 |
| Carbon Disulfide | Not Specified | Slightly Soluble |
| Petroleum Ether | Not Specified | Slightly Soluble |
Mole Fraction Solubility of 3-Nitrobenzoic Acid and 3,5-Dinitrobenzoic Acid[8][9]
The solubility of these compounds generally increases with temperature.[6]
Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [6]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [7]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.088 | 0.054 | 0.042 | 0.031 | 0.007 | 0.002 | 0.0002 |
| 283.15 | 0.116 | 0.073 | 0.058 | 0.043 | 0.010 | 0.003 | 0.0003 |
| 293.15 | 0.151 | 0.097 | 0.078 | 0.059 | 0.014 | 0.005 | 0.0004 |
| 303.15 | 0.196 | 0.128 | 0.104 | 0.079 | 0.020 | 0.007 | 0.0005 |
| 313.15 | 0.253 | 0.168 | 0.138 | 0.105 | 0.028 | 0.011 | 0.0007 |
| 323.15 | 0.324 | 0.219 | 0.182 | 0.138 | 0.039 | 0.016 | 0.0009 |
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 19230-50-3 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-5-nitrobenzoic acid, with a focus on its synthesis, chemical properties, and potential applications. While the historical details of its initial discovery are not prominently documented in readily available literature, its preparation follows well-established principles of organic chemistry. This document is intended for an audience with a strong background in chemistry and pharmacology.
Core Concepts and Synthesis
The primary route for the synthesis of this compound is through a Sandmeyer reaction, a versatile and widely used method for the transformation of an amino group on an aromatic ring into a variety of functional groups. The logical progression of this synthesis is outlined below.
Caption: Synthetic pathway for this compound via a Sandmeyer reaction.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to yellow powder.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄INO₄ |
| Molecular Weight | 293.02 g/mol [1] |
| CAS Number | 19230-50-3[1] |
| Predicted pKa | 2.16 ± 0.10[1] |
| Storage Temperature | Room Temperature, sealed in dry, dark place[1] |
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.
Materials and Reagents:
-
2-Amino-5-nitrobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) (for workup)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Experimental Workflow:
The experimental workflow can be visualized as a two-stage process: the formation of the diazonium salt and its subsequent conversion to the final product.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Diazotization:
-
In a flask, carefully dissolve a predetermined amount of 2-amino-5-nitrobenzoic acid in concentrated sulfuric acid, ensuring the mixture is kept cold in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the acidic solution of the amine, maintaining the temperature between 0 and 5 °C with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 to 60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
Prepare a solution of potassium iodide in water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the initial reaction subsides, allow the mixture to warm to room temperature and then gently heat it (e.g., in a 50-60 °C water bath) until the evolution of nitrogen gas ceases. This indicates the completion of the substitution reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
To remove any residual iodine, wash the crude product with a cold, dilute solution of sodium thiosulfate.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified crystals to obtain the final product.
-
Potential Applications in Research and Drug Development
While specific signaling pathways involving this compound are not well-documented in public literature, its structural motifs suggest potential areas of application for researchers. The presence of the nitro group, a known pharmacophore and toxicophore, suggests that this molecule could be explored for its biological activities.[2][3] Nitro compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities.[2][3]
The iodo- and carboxylic acid functionalities make this compound a versatile building block in medicinal chemistry for the synthesis of more complex molecules and potential drug candidates. It can serve as a scaffold for the development of novel therapeutic agents.
Disclaimer: This guide is intended for informational purposes for a professional audience. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified personnel, with all appropriate safety precautions in place.
References
An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its molecular structure, featuring an iodo, a nitro, and a carboxylic acid group, provides multiple reactive sites for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an examination of its applications, particularly as an intermediate in the development of pharmacologically active compounds.
Core Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO₄ | --INVALID-LINK-- |
| Molecular Weight | 293.02 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 19230-50-3 | --INVALID-LINK-- |
| Melting Point | 197-198 °C | [1][2] |
| Boiling Point | 394.2 ± 37.0 °C (Predicted) | [2] |
| pKa | 2.16 ± 0.10 (Predicted) | [2] |
| Appearance | White to yellow solid | [2] |
Synthesis of this compound
The following protocol details a common laboratory-scale synthesis of this compound from 2-iodobenzoic acid.
Experimental Protocol: Nitration of 2-Iodobenzoic Acid
Materials:
-
2-Iodobenzoic acid
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Concentrated Sulfuric Acid (H₂SO₄, 95%)
-
Potassium Iodide (KI)
-
Ice
-
Water
Procedure:
-
In a fume hood, carefully add 2-iodobenzoic acid (4.10 g, 40.3 mmol) to a mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (85 mL).[2]
-
Heat the reaction mixture to 135 °C and maintain this temperature with stirring for one hour.[2]
-
After the reaction is complete, cool the mixture and pour the resulting brown slurry onto ice.[2]
-
Collect the grey precipitate by filtration and wash it thoroughly with water.[2]
-
Suspend the filter cake in 100 mL of water and heat to 100 °C.[2]
-
Prepare a solution of potassium iodide (8.5 g, 51.2 mmol) and 5 drops of concentrated sulfuric acid in 10 mL of water. Add this solution to the heated suspension.[2]
-
Continue heating the reaction for one hour.[2]
-
Filter the hot brown suspension and wash the collected solid with cold water to yield the crude product.[2]
-
If necessary, the product can be further purified by recrystallization from boiling water.[2]
Safety Precautions: This synthesis involves strong acids and the generation of iodine gas (I₂); therefore, it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reactivity and Applications in Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of various heterocyclic compounds. The presence of the aryl iodide allows for its participation in cross-coupling reactions, while the carboxylic acid can be converted to esters, amides, and other functional groups. The nitro group can be reduced to an amine, providing another point for chemical modification.
It is a useful reactant for the synthesis of 2-arylquinazolines and tetracyclic isoindolo[1,2-a]quinazolines.[2] While this compound is a precursor to molecules with potential biological activity, there is currently no documented evidence of its direct involvement in modulating specific biological signaling pathways.
Visualizing the Synthesis Workflow
As there is no known direct role of this compound in a specific signaling pathway, the following diagram illustrates the logical workflow of its synthesis, a key aspect for its application in research and development.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard laboratory procedures, and its multiple functional groups make it a versatile precursor for the creation of more complex molecules, including those with potential pharmaceutical applications. While it does not appear to have a direct role in biological signaling, its importance as a synthetic building block is well-established in the field of drug discovery and development.
References
theoretical properties of 2-Iodo-5-nitrobenzoic acid
An In-depth Technical Guide on the Theoretical Properties of 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid group, a nitro group, and an iodine atom, provides multiple reactive sites for constructing more complex molecules.[1] This guide provides a comprehensive overview of its theoretical properties, experimental protocols, and potential applications, particularly for professionals in the field of drug discovery and development. The strategic positioning of its functional groups makes it a key building block for various heterocyclic compounds and pharmaceutical precursors.[2][3]
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These values are critical for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄INO₄ | [4][5][6] |
| Molecular Weight | 293.02 g/mol | [6][7][8] |
| CAS Number | 19230-50-3 | [5][6][7] |
| Appearance | White to yellow solid | [3][9] |
| Melting Point | 197-198 °C | [3] |
| Boiling Point (Predicted) | 394.2 ± 37.0 °C | [3][9] |
| Density (Predicted) | 2.156 ± 0.06 g/cm³ | [3][9] |
| pKa (Predicted) | 2.16 ± 0.10 | [3][4][9] |
| XLogP3-AA | 1.9 | [4][7] |
| Topological Polar Surface Area | 83.1 Ų | [4][7] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Heavy Atom Count | 13 | [4] |
| Complexity | 227 | [4][7] |
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
Infrared (IR) Spectroscopy :
-
IR spectra would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the N-O stretches of the nitro group.[7]
-
Reactivity and Applications
The reactivity of this compound is dictated by its three primary functional groups:
-
Carboxylic Acid Group : This group can undergo typical reactions such as esterification, amidation, and conversion to an acyl halide, providing a handle for attaching various molecular fragments.[1]
-
Aryl Iodide : The carbon-iodine bond is a key site for cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings.[2] This allows for the formation of carbon-carbon bonds, which is fundamental in building complex molecular scaffolds.[2]
-
Nitro Group : The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can also be reduced to an amino group, which can then be further functionalized, opening up pathways to different classes of compounds.[1]
Due to this versatile reactivity, this compound is a useful reactant for synthesizing heterocyclic systems. Notably, it is used in the preparation of 2-Arylquinazolines and tetracyclic isoindolo[1,2-a]quinazolines, which are scaffolds of interest in medicinal chemistry.[3][8] Its derivatives, like those of the related 2-amino-5-nitrobenzoic acid, have been explored for potential as anticancer, antiviral, and anti-inflammatory agents.[13]
Experimental Protocols
Synthesis of this compound
A common method for preparing this compound is through the nitration of 2-Iodobenzoic acid.[8]
Materials:
-
2-Iodobenzoic acid[8]
-
Nitric acid (65%)[8]
-
Sulfuric acid (95%)[8]
-
Ice[8]
-
Potassium iodide (for purification step)[8]
Procedure:
-
Add 2-Iodobenzoic acid to a mixture of concentrated nitric acid and sulfuric acid.[8]
-
Heat the reaction mixture to 135 °C and stir for 1 hour.[8]
-
After the reaction is complete, pour the resulting slurry onto ice to precipitate the crude product.[8]
-
Filter the mixture to collect the precipitate and wash it thoroughly with water.[8]
Purification
The crude product can be purified by recrystallization or a hot suspension method.
Procedure:
-
Suspend the crude solid in water and heat the suspension to 100 °C.[8]
-
Add a solution of potassium iodide in water containing a few drops of sulfuric acid.[8]
-
Continue heating for 1 hour.[8]
-
Filter the hot suspension and wash the collected solid with cold water to yield the pure product.[8]
Analytical Characterization
General Protocol for NMR Analysis:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d6).[11][14]
-
Record ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 or 500 MHz).[10][14]
-
Use an internal standard such as tetramethylsilane (TMS) for referencing the chemical shifts.[14]
Safety and Handling
Aggregated GHS information indicates that this compound should be handled with care. The primary hazard statements are:
-
H302 : Harmful if swallowed[7]
-
H315 : Causes skin irritation[7]
-
H319 : Causes serious eye irritation[7]
-
H335 : May cause respiratory irritation[7]
Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential.[8]
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound via nitration.
Experimental Workflow
References
- 1. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Iodo-5-nitrobenzoicacid , 98% , 19230-50-3 - CookeChem [cookechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 19230-50-3 [m.chemicalbook.com]
- 9. This compound | 19230-50-3 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. PubChemLite - this compound (C7H4INO4) [pubchemlite.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Commercial Availability and Synthetic Utility of 2-Iodo-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Iodo-5-nitrobenzoic acid (CAS No. 19230-50-3), a key chemical intermediate. Furthermore, it explores its potential synthetic applications, offering a detailed, representative experimental protocol for its utilization in the synthesis of quinazoline derivatives, a class of compounds of significant interest in medicinal chemistry. While the direct involvement of this compound in specific biological signaling pathways is not documented in readily available scientific literature, this guide illustrates its role as a versatile building block in organic synthesis.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in research-grade purities, with quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities | Additional Information |
| Biosynth | --- | 1g, 2g, 5g, 10g, 25g | For research purposes only. |
| CymitQuimica | 98% | 1g, 5g, 10g, 25g | Brand: Fluorochem; Intended for lab use only.[1] |
| CookeChem | 98% | Inquire for details | Stated as a useful reactant for the synthesis of 2-Arylquinazolines and Tetracyclic Isoindolo[1,2-a]quinazoline.[2] |
| JR MediChem LLC | 98% | Inquire for details | --- |
| Santa Cruz Biotechnology | --- | Inquire for details | For research use only.[3] |
| Fluorochem | 98% | Inquire for details | Solid state.[4] |
Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information.
Synthetic Applications and Experimental Protocols
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines. The presence of the iodo group at the 2-position allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or other substituents. The nitro group at the 5-position can be carried through the synthesis and subsequently reduced to an amine, providing a handle for further functionalization.
While a specific, peer-reviewed experimental protocol starting directly from this compound for the synthesis of quinazolines is not readily found, a plausible and representative two-step procedure can be formulated based on well-established synthetic methodologies for analogous compounds. The following protocol details a theoretical synthesis of a 6-nitro-2-arylquinazolinone derivative.
Representative Protocol: Synthesis of a 6-Nitro-2-aryl-4-aminoquinazoline Derivative
This protocol is a representative example and may require optimization for specific substrates and laboratory conditions.
Step 1: Amidation of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Amidation: Introduce a solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane) or an ammonium salt like ammonium chloride (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 2-iodo-5-nitrobenzamide by flash column chromatography on silica gel.
Step 2: Palladium-Catalyzed Cyclization/Amination
-
Reaction Setup: In a sealable reaction vessel, combine the 2-iodo-5-nitrobenzamide from Step 1 (1.0 eq.), a suitable amine (R-NH₂) (1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), and a phosphine ligand like Xantphos (0.1 eq.).
-
Base and Solvent: Add a base, for instance, cesium carbonate (Cs₂CO₃) (2.0 eq.), and a suitable anhydrous solvent like 1,4-dioxane or toluene.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 100-120 °C.
-
Reaction Monitoring: Monitor the formation of the desired 6-nitro-2-aryl-4-aminoquinazoline product by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent. Filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the final product by flash column chromatography.
Visualizing Synthetic Pathways
Logical Flow of Synthetic Application
The following diagram illustrates the logical progression from the starting material, this compound, to a functionalized quinazoline derivative, highlighting its role as a versatile synthetic intermediate.
Caption: Synthetic utility of this compound.
Experimental Workflow for Quinazoline Synthesis
The diagram below outlines the key stages of the representative experimental protocol for the synthesis of a 6-nitro-substituted quinazoline derivative.
Caption: Experimental workflow for quinazoline synthesis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrobenzoic acid is a versatile scaffold in medicinal chemistry and drug discovery. The presence of three key functional groups—a carboxylic acid, an iodine atom, and a nitro group—at strategic positions on the benzene ring allows for a diverse range of chemical modifications. This enables the synthesis of a wide array of derivatives with potential therapeutic applications. The anilotic acid (2-hydroxy-5-nitrobenzoic acid) derivative, for example, is known for its anti-inflammatory properties.[1]
The synthetic utility of this compound lies in its ability to undergo various transformations. The carboxylic acid group can be readily converted into esters and amides. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents. The nitro group, while contributing to the electrophilic nature of the aromatic ring, can also be reduced to an amino group, opening up further avenues for derivatization.
Derivatives of nitrobenzoic acid have shown promise in several therapeutic areas, including as anticancer, antibacterial, and antifungal agents.[2] Specifically, substituted benzamides have been investigated as potential anticancer agents, with some exhibiting potent antiproliferative activity against various cancer cell lines.[3][4][5] This document provides detailed protocols for the synthesis of three classes of derivatives from this compound: biaryl derivatives via Suzuki-Miyaura coupling, amide derivatives via amide bond formation, and ester derivatives via Fischer esterification.
I. Synthesis of 2-Aryl-5-nitrobenzoic Acid Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in biologically active molecules.
Application Notes
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a library of 2-aryl-5-nitrobenzoic acid derivatives. The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid, allowing for the introduction of diverse substituents. The resulting 2-aryl-5-nitrobenzoic acid derivatives can be further modified at the carboxylic acid position or by reduction of the nitro group. These compounds are of interest as potential anticancer agents. For instance, certain 2-aryl-benzimidazole derivatives, which can be synthesized from related precursors, have shown significant cytotoxic activity against human neoplastic cell lines.[3]
Experimental Protocol: Synthesis of 2-Phenyl-5-nitrobenzoic Acid
This protocol describes the synthesis of 2-phenyl-5-nitrobenzoic acid from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenyl-5-nitrobenzoic acid.
Quantitative Data
| Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Phenyl-5-nitrobenzoic acid | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 | 18 | ~85-95 |
| 2-(4-Methoxyphenyl)-5-nitrobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | ~80-90 |
| 2-(3-Chlorophenyl)-5-nitrobenzoic acid | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 12 | ~75-85 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
II. Synthesis of 2-Iodo-5-nitrobenzamide Derivatives
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast number of pharmaceuticals. The carboxylic acid group of this compound can be activated and coupled with a variety of amines to yield the corresponding benzamides.
Application Notes
2-Iodo-5-nitrobenzamide derivatives are valuable intermediates for further synthetic manipulations. The iodine atom can be utilized in cross-coupling reactions, and the nitro group can be reduced. Substituted benzamides are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7] The nature of the substituent on the amide nitrogen can significantly influence the pharmacological profile of the molecule.
Experimental Protocol: Synthesis of N-Phenyl-2-iodo-5-nitrobenzamide
This protocol details the synthesis of N-phenyl-2-iodo-5-nitrobenzamide from this compound and aniline using a common coupling agent.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Reagent Addition: Add 1-hydroxybenzotriazole (1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 mmol). Stir the mixture at room temperature for 15 minutes.
-
Amine and Base Addition: Add aniline (1.1 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure N-phenyl-2-iodo-5-nitrobenzamide.
Quantitative Data
| Derivative | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| N-Phenyl-2-iodo-5-nitrobenzamide | Aniline | EDC/HOBt | DIPEA | DCM | 6 | ~80-90 |
| N-Benzyl-2-iodo-5-nitrobenzamide | Benzylamine | HATU | DIPEA | DMF | 4 | ~85-95 |
| N-(4-Fluorophenyl)-2-iodo-5-nitrobenzamide | 4-Fluoroaniline | TBTU | TEA | Acetonitrile | 8 | ~75-85 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
III. Synthesis of this compound Ester Derivatives
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[8] This reaction is typically reversible, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.
Application Notes
Esters of nitrobenzoic acid are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[9][10] They can serve as protecting groups for the carboxylic acid functionality or can be the final target molecules themselves. Nitrobenzoate esters have been investigated for their antimycobacterial activity.[11]
Experimental Protocol: Synthesis of Methyl 2-Iodo-5-nitrobenzoate
This protocol describes the synthesis of methyl 2-iodo-5-nitrobenzoate from this compound via Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and anhydrous methanol (20 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) to the mixture while stirring.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, until effervescence ceases), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) if necessary.
Quantitative Data
| Derivative | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-iodo-5-nitrobenzoate | Methanol | H₂SO₄ | Reflux | 6 | ~90-98 |
| Ethyl 2-iodo-5-nitrobenzoate | Ethanol | H₂SO₄ | Reflux | 8 | ~88-95 |
| Propyl 2-iodo-5-nitrobenzoate | n-Propanol | p-TsOH | Reflux | 12 | ~85-92 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
IV. Visualization of Workflows and Pathways
Synthetic Workflow
Caption: General synthetic workflow for the derivatization of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Anticancer Mechanism of Action for Benzamide Derivatives
Caption: A potential signaling pathway for anticancer activity of benzamide derivatives.[12]
References
- 1. This compound | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Iodo-5-nitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrobenzoic acid is a versatile synthetic intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring an aromatic ring substituted with a carboxylic acid, a nitro group, and an iodine atom, provides three distinct functional handles for a variety of chemical transformations. The electron-withdrawing nature of the nitro and carboxyl groups activates the aryl iodide for nucleophilic substitution and cross-coupling reactions, while the carboxylic acid and the nitro group themselves can be subjected to various modifications.
This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Ullmann condensation. These reactions enable the construction of complex molecular architectures, making this compound a valuable building block in drug discovery and development.
Data Presentation
The following tables summarize quantitative data for representative reactions using this compound and analogous aryl iodides, providing expected yields and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Est. 85-95 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | Est. 80-90 |
| 3 | 3-Chloroindazole | 5-Indoleboronic acid | Precatalyst P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 95[1] |
| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92[2] |
*Estimated yields are based on typical Suzuki-Miyaura couplings of similar aryl iodides.
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 55 | 3 | Est. 85-95 |
| 2 | This compound | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 6 | Est. 80-90 |
| 3 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85[3] |
| 4 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina (cat.) | 0.1% Cu₂O on alumina (cat.) | - | THF/DMA | 75 | 72 | <2 (batch), up to 60 (flow)[4] |
*Estimated yields are based on typical Sonogashira couplings of similar aryl iodides.
Table 3: Heck Coupling of Aryl Iodides with Alkenes
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2) | Na₂CO₃ | DMF | 120 | 12 | Est. 70-85 |
| 2 | This compound | Methyl acrylate | Pd(PPh₃)₄ (3) | Et₃N | Acetonitrile | 100 | 24 | Est. 65-80 |
| 3 | Iodobenzene | Styrene | PdCl₂ (1.5) / TDTAT (3) | K₂CO₃ | Water | 100 | 6 | 96[5] |
| 4 | Aryl Halides | Olefins | Pd-complex 6 (1) | NaOH | DMSO | RT | - | up to 99[5] |
*Estimated yields are based on typical Heck couplings of similar aryl iodides.
Table 4: Ullmann Condensation of Halo-aromatics with Amines
| Entry | Halo-aromatic | Amine | Catalyst | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | This compound | Aniline | CuI (10 mol%) | K₂CO₃ | DMF | 140 (MW) | 30 | Est. 80-90 |
| 2 | 2-Chloro-5-nitrobenzoic acid | Various amines | None | None | None | 80-120 (MW) | 5-30 | >99[6] |
| 3 | Bromaminic acid | Aniline derivatives | Cu(0) | - | Phosphate Buffer | 80-120 (MW) | 2-20 | Good to excellent[7] |
*Estimated yield is based on analogous Ullmann condensations.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 5-Nitro-2-phenylbenzoic Acid
This protocol describes the synthesis of 5-nitro-2-phenylbenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 293 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dioxane (8 mL)
-
Water (2 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add dioxane and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Suzuki-Miyaura coupling workflow.
Sonogashira Coupling: Synthesis of 5-Nitro-2-(phenylethynyl)benzoic Acid
This protocol outlines the synthesis of 5-nitro-2-(phenylethynyl)benzoic acid via a palladium-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 293 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the mixture to 55 °C and stir for 3 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the mixture to room temperature.
-
Acidify with 1 M HCl and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).
Sonogashira coupling experimental workflow.
Heck Coupling: Synthesis of (E)-5-Nitro-2-styrylbenzoic Acid
This protocol describes the synthesis of (E)-5-nitro-2-styrylbenzoic acid via a palladium-catalyzed Heck reaction.
Materials:
-
This compound (1.0 mmol, 293 mg)
-
Styrene (1.5 mmol, 156 mg, 0.17 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Sodium carbonate (Na₂CO₃) (1.2 mmol, 127 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, combine this compound, Pd(OAc)₂, and Na₂CO₃.
-
Add DMF and styrene to the mixture.
-
Heat the reaction to 120 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into water.
-
Acidify with 1 M HCl and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography (eluent: hexane/ethyl acetate).
Ullmann Condensation: Synthesis of 2-Anilino-5-nitrobenzoic Acid
This protocol details the synthesis of 2-anilino-5-nitrobenzoic acid via a microwave-assisted Ullmann condensation. This method is adapted from a catalyst-free reaction with 2-chloro-5-nitrobenzoic acid.[6]
Materials:
-
This compound (1.0 mmol, 293 mg)
-
Aniline (2.0 mmol, 186 mg, 0.18 mL)
-
Microwave reactor vial
-
1 M Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Place this compound and aniline in a microwave reactor vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Add water to the reaction mixture and acidify with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Ullmann condensation workflow.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The protocols outlined in these application notes demonstrate its utility in forming carbon-carbon and carbon-nitrogen bonds through widely used and robust palladium- and copper-catalyzed cross-coupling reactions. The ability to introduce diverse aryl, alkynyl, and amino functionalities makes this reagent a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors.
References
- 1. d-nb.info [d-nb.info]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ullmann Condensation of 2-Iodo-5-nitrobenzoic Acid with Amines: A Gateway to Bioactive N-Aryl Anthranilic Acid Derivatives
Application Notes
The reaction of 2-iodo-5-nitrobenzoic acid with a diverse range of primary amines via the Ullmann condensation is a cornerstone synthetic strategy for accessing N-aryl-5-nitroanthranilic acids. These products are of significant interest to the pharmaceutical and drug development sectors due to their potent biological activities. The presence of the nitro group, a strong electron-withdrawing group, on the anthranilic acid backbone often enhances the pharmacological properties of these molecules.
The resulting N-aryl anthranilic acid derivatives have demonstrated a breadth of biological effects, most notably as anti-inflammatory agents.[1][2] Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4] Specifically, these compounds can inhibit both COX-1 and COX-2 isoforms, which are responsible for the conversion of arachidonic acid into prostaglandins, mediators of pain, inflammation, and fever.[3][4]
Beyond their anti-inflammatory properties, derivatives of N-aryl anthranilic acids have been investigated for a range of other therapeutic applications, including as analgesic, antimicrobial, and antiviral agents. Furthermore, certain analogues have exhibited potential as anticancer agents, highlighting the versatility of this chemical scaffold in medicinal chemistry. The modular nature of the Ullmann condensation allows for the synthesis of a wide array of derivatives by varying the amine coupling partner, enabling the exploration of structure-activity relationships and the optimization of therapeutic profiles.
Reaction of this compound with Various Amines
The copper-catalyzed Ullmann condensation is the most common method for the N-arylation of this compound. This reaction typically involves heating the aryl iodide and the amine in the presence of a copper catalyst and a base. The choice of catalyst, base, solvent, and reaction temperature can significantly influence the reaction yield and purity of the product. While specific yield data for a wide range of amines with this compound is not extensively compiled in a single source, the following table provides representative yields for the analogous Ullmann condensation of o-chlorobenzoic acid with various substituted anilines, which serves as a good predictive model for the reactivity of the iodo-analogue.
| Amine Reactant (Substituted Aniline) | Product (N-Aryl Anthranilic Acid Derivative) | Yield (%) |
| Aniline | N-phenylanthranilic acid | 75 |
| 4-Methylaniline | N-(4-methylphenyl)anthranilic acid | 80 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)anthranilic acid | 78 |
| 4-Chloroaniline | N-(4-chlorophenyl)anthranilic acid | 72 |
| 3-Nitroaniline | N-(3-nitrophenyl)anthranilic acid | 65 |
Note: The yields presented are for the reaction of o-chlorobenzoic acid with substituted anilines and are intended to be representative. Actual yields for the reaction of this compound may vary.
Experimental Protocols
General Protocol for the Ullmann Condensation of this compound with an Aromatic Amine
This protocol is adapted from the well-established procedure for the Ullmann condensation of halo-benzoic acids with anilines.[2]
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methylaniline)
-
Cupric oxide (CuO) or Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired aromatic amine (1.2 equivalents), cupric oxide (catalytic amount, e.g., 0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature is typically in the range of 150-190 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.
-
Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 3-4. This will precipitate the N-aryl-5-nitroanthranilic acid product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-5-nitroanthranilic acid.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including melting point determination, TLC, and spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[2]
Visualizations
Caption: Workflow for the synthesis of N-aryl-5-nitroanthranilic acids.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
References
2-Iodo-5-nitrobenzoic Acid: A Versatile Scaffold for the Synthesis of Diverse Heterocyclic Systems
Introduction
2-Iodo-5-nitrobenzoic acid is a readily available and highly versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene ring, offers multiple reactive sites for strategic chemical modifications. The presence of the electron-withdrawing nitro group enhances the reactivity of the aryl iodide in various cross-coupling reactions, making it an excellent substrate for the introduction of diverse functionalities. This, in turn, facilitates subsequent intramolecular cyclization reactions to forge a variety of heterocyclic cores, many of which are prevalent in pharmaceuticals and other biologically active molecules.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of several important classes of heterocyclic compounds, including acridones, quinazolinones, and phenothiazines.
I. Synthesis of 7-Nitroacridones
Acridone and its derivatives are a significant class of nitrogen-containing heterocycles known for their broad spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of 7-nitroacridones from this compound typically proceeds through an initial C-N cross-coupling reaction to form an N-arylanthranilic acid intermediate, followed by an intramolecular cyclization.
A. Two-Step Synthesis of 7-Nitroacridone
A common and effective method for this transformation is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine.
Logical Workflow for the Synthesis of 7-Nitroacridone:
Caption: Workflow for the synthesis of 7-nitroacridone derivatives.
Experimental Protocol: Synthesis of 2-(Phenylamino)-5-nitrobenzoic Acid
This protocol details the Ullmann condensation between this compound and aniline.
-
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add copper(I) iodide (0.1 eq.) to the mixture.
-
Add anhydrous DMF to the flask and heat the reaction mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude N-phenyl-2-amino-5-nitrobenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Experimental Protocol: Cyclization to 7-Nitroacridone
-
Materials:
-
N-Phenyl-2-amino-5-nitrobenzoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
-
Procedure:
-
Add N-phenyl-2-amino-5-nitrobenzoic acid to polyphosphoric acid in a flask.
-
Heat the mixture at 120-140 °C with stirring for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield 7-nitroacridone.
-
| Product | Starting Materials | Key Reagents | Yield (%) | Reference |
| 2-(Phenylamino)-5-nitrobenzoic Acid | This compound, Aniline | CuI, K₂CO₃ | ~70-80 | [1] |
| 7-Nitroacridone | 2-(Phenylamino)-5-nitrobenzoic Acid | Polyphosphoric Acid | High | [2] |
II. Synthesis of 7-Nitro-4(3H)-quinazolinones
Quinazolinones are another class of heterocycles with significant pharmacological importance, exhibiting activities such as anticancer, anticonvulsant, and anti-inflammatory effects. A versatile route to quinazolinones from this compound involves an initial amination reaction, followed by cyclization with a suitable one-carbon source.
A. Synthesis via Buchwald-Hartwig Amination and Cyclization
The Buchwald-Hartwig amination offers a palladium-catalyzed alternative to the Ullmann condensation for the formation of the C-N bond.
Experimental Workflow for Quinazolinone Synthesis:
References
Application Notes and Protocols for 2-Iodo-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Iodo-5-nitrobenzoic acid as a versatile building block in organic synthesis, with a focus on its application in the development of potential kinase inhibitors targeting inflammatory signaling pathways.
Introduction
This compound is a valuable bifunctional molecule in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid, an iodo group, and a nitro group on an aromatic ring, offers multiple reactive sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group influences the reactivity of the aryl iodide, making it a suitable substrate for various cross-coupling reactions. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, enabling the synthesis of diverse compound libraries for biological screening.
Derivatives of this compound, particularly its amides, are of significant interest as precursors to bioactive molecules. The incorporation of nitrogen-containing heterocycles, such as aminopyridines, can lead to compounds with potential therapeutic applications, including the inhibition of key signaling pathways implicated in cancer and inflammation, such as the NF-κB pathway.[1]
Key Applications
-
Precursor for Heterocyclic Synthesis: Serves as a foundational scaffold for the synthesis of a variety of heterocyclic compounds.
-
Intermediate for Bioactive Molecules: A key starting material for the development of potential therapeutic agents, including kinase inhibitors.[2]
-
Building Block for Drug Discovery: The distinct functional groups allow for a wide range of chemical modifications to explore structure-activity relationships.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an amide derivative from this compound.
| Product | Synthesis Method | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide | Amide Coupling | This compound, 2-Aminopyridine, HATU, DIPEA | DMF | 12 | 85 | >95 (NMR) |
Experimental Protocols
Protocol 1: Synthesis of N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide
This protocol details the synthesis of N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide, a potential kinase inhibitor scaffold, via an amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
HATU (1-(Cyano(4-nitrophenyl)methyl)pyrrolidine) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
To the stirred solution, add 2-aminopyridine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide.
Diagram 2: Plausible Signaling Pathway Inhibition
Derivatives of 2-aminopyridine have been investigated as inhibitors of various kinases, including those involved in the NF-κB signaling pathway, which is a key regulator of inflammation.[1][3] The synthesized compound, N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide, shares structural motifs with known kinase inhibitors and could plausibly inhibit this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Iodo-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, a cornerstone of modern organic synthesis.[1][2] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organic halide or triflate.[2] Its widespread use in academia and industry, particularly in pharmaceutical development, stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Iodo-5-nitrobenzoic acid. This reaction synthesizes 2-Aryl-5-nitrobenzoic acids, which are valuable intermediates for the development of complex bioactive molecules and active pharmaceutical ingredients (APIs).[3] The derivatives of nitrobenzoic acids are explored for their potential as anticancer, antiviral, and anti-inflammatory agents, making this synthetic route highly relevant for drug discovery pipelines.[3][4][5]
General Reaction Scheme
The reaction involves the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst and a base.
Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Application Notes
The success of the Suzuki-Miyaura coupling depends on the careful selection of several key components:
-
Aryl Halide (Electrophile): this compound is an ideal substrate. The carbon-iodine bond is highly reactive towards the initial oxidative addition step in the catalytic cycle, often requiring milder conditions compared to corresponding bromides or chlorides.[6]
-
Organoboron Reagent (Nucleophile): Arylboronic acids are the most common partners. They are generally stable, solid compounds that are easy to handle.[7] For boronic acids that are prone to decomposition or homocoupling, boronic esters (e.g., pinacol esters) can offer enhanced stability.[6]
-
Palladium Catalyst: The choice of catalyst is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide better results, especially for challenging substrates.[6][8] These systems typically involve a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) combined with a sterically bulky and electron-rich phosphine ligand, such as SPhos, XPhos, or RuPhos.[7][9][10] These ligands accelerate both the oxidative addition and the final reductive elimination steps.[6]
-
Base: An inorganic base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[2] The base activates the boronic acid by forming a more nucleophilic boronate species.[6] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for less reactive systems.[6][8][9]
-
Solvent System: The reaction is often performed in a mixture of an organic solvent and water.[7] Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[8][9] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[6] All solvents should be degassed prior to use to prevent oxidation and deactivation of the palladium(0) catalyst.[6]
Data Presentation
Table 1: Exemplary Conditions for Suzuki Coupling of this compound
The following table summarizes typical starting conditions for the Suzuki coupling reaction. Optimization may be required based on the specific arylboronic acid used.
| Arylboronic Acid (1.2-1.5 equiv.) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2.0-3.0 equiv.) | Solvent System (v/v) | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ or Na₂CO₃ | Dioxane/Water (4:1) | 80-100 | 8-24 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/Water (5:1) | 100-110 | 6-18 |
| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Dioxane/Water (4:1) | 100 | 12-24 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | Na₃PO₄ | Dioxane | 80-100 | 12-24 |
| N-Boc-indole-5-boronic acid | P1 or P2 Precatalyst (1-2) | - | K₃PO₄ | Dioxane/Water (4:1) | 60-100 | 5-15 |
Data compiled from typical Suzuki-Miyaura protocols.[7][8][9][11] Yields are substrate-dependent and require experimental determination.
Table 2: Troubleshooting Common Suzuki Coupling Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor transmetalation. | 1. Ensure inert atmosphere (degas solvents, use N₂ or Ar). Use a reliable Pd(0) source or a precatalyst.[6] 2. Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos). Increase reaction temperature.[6] 3. Use a stronger base (K₃PO₄, Cs₂CO₃). Ensure adequate water is present in the solvent mixture.[6] |
| Side Product Formation | 1. Homocoupling of boronic acid. 2. Protodeboronation (boronic acid replaced by -H). 3. Dehalogenation of starting material. | 1. Caused by oxygen. Ensure rigorous degassing and a strict inert atmosphere.[6] 2. Use anhydrous solvents. Consider using a more stable boronic ester. Use milder conditions (lower temp, weaker base).[6] 3. Screen different phosphine ligands. Ensure purity of reagents and solvents.[6] |
| Inconsistent Results | 1. Catalyst degradation. 2. Variable reagent quality. 3. Moisture sensitivity. | 1. Store catalysts and ligands under an inert atmosphere. 2. Verify the purity of boronic acids, as they can degrade over time. 3. Dry reagents and solvents thoroughly, especially for reactions sensitive to protodeboronation.[6] |
Mandatory Visualizations
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol, from initial setup to the final purified product.
Caption: A typical experimental workflow for Suzuki coupling synthesis.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents can be hazardous.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a reliable starting point for a wide range of arylboronic acids.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of ~2-3 with 1 M HCl to precipitate the carboxylic acid product.[12]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 2-Aryl-5-nitrobenzoic acid.
Protocol 2: Optimized Procedure for Hindered Substrates using a Buchwald Ligand
This protocol is recommended when using sterically hindered arylboronic acids or when Protocol 1 gives low yields.[10]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar Buchwald ligand (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
Toluene (anhydrous, degassed)
-
Deionized Water (degassed)
-
Other reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed anhydrous toluene and a small amount of degassed water (e.g., Toluene/Water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring and Workup: Follow steps 5-7 as described in Protocol 1. The reaction time may be shorter with this more active catalyst system (e.g., 4-12 hours).
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of 2-Iodo-5-nitrobenzoic Acid in the Synthesis of a Potent Wip1 Phosphatase Inhibitor
For Immediate Release
[City, State] – [Date] – 2-Iodo-5-nitrobenzoic acid, a versatile chemical intermediate, is a critical starting material in the multi-step synthesis of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). The strategic placement of its functional groups—an iodo, a nitro, and a carboxylic acid moiety—allows for a series of chemical transformations, including cross-coupling reactions, reductions, and amide bond formations, culminating in the complex architecture of this promising anti-cancer agent. This application note provides a detailed overview of the synthetic utility of this compound in this context, complete with experimental protocols and an exploration of the biological significance of the final product.
Application Notes
This compound serves as a foundational building block in medicinal chemistry, primarily valued for its adaptable reactivity. The presence of the iodo group at the 2-position facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl or alkyl groups. The nitro group at the 5-position can be readily reduced to an amine, which can then participate in a wide range of further functionalizations, including amide bond formation or reductive amination. The carboxylic acid group provides a handle for creating esters, amides, or other derivatives.
In the synthesis of GSK2830371, a key transformation involves the conversion of this compound into the intermediate 2-methyl-5-((3-hydroxypiperidin-1-yl)methyl)aniline. This is achieved through a sequence of reactions that leverage the unique reactivity of each functional group on the starting benzoic acid scaffold.
Biological Context: The Wip1-p53 Signaling Pathway
GSK2830371 targets Wip1 phosphatase, a key negative regulator of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and promotes cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. Wip1 acts as a brake on this process by dephosphorylating and inactivating p53 and other key proteins in the DNA damage response pathway, such as Chk2.[1][2][3][4] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of p53 and Chk2, leading to a more robust anti-tumor response.[1]
Quantitative Data
The potent activity of GSK2830371 is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) against Wip1 phosphatase. The compound has also shown significant anti-proliferative effects in various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative Activity (GI50, µM) |
| GSK2830371 | Wip1 Phosphatase | 6 | DOHH2 (Lymphoma) | - |
| GSK2830371 | Wip1 Phosphatase | 6 | MCF7 (Breast Cancer) | 2.65 |
| GSK2830371 | Wip1 Phosphatase | 6 | RBE (Liver Adenocarcinoma) | >10 (as single agent) |
| GSK2830371 | Wip1 Phosphatase | 6 | SK-Hep-1 (Liver Adenocarcinoma) | >10 (as single agent) |
Data sourced from multiple studies.[1][4][5][6]
Experimental Protocols
The synthesis of GSK2830371 from this compound involves a multi-step sequence. Below are representative protocols for the key transformations.
Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid via Suzuki Coupling
This protocol describes a general method for the Suzuki coupling of an aryl iodide with a methylboronic acid derivative.
-
Materials: this compound, methylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).
-
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), methylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-5-nitrobenzoic acid.
-
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of a nitroaromatic compound to its corresponding aniline.
-
Materials: 2-Methyl-5-nitrobenzoic acid, a reducing agent (e.g., iron powder or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, acetic acid).
-
Procedure (using iron powder):
-
Suspend 2-Methyl-5-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with an organic solvent and wash with water.
-
Dry the organic layer and concentrate to yield 2-methyl-5-aminobenzoic acid.
-
Protocol 3: Amide Coupling to form GSK2830371
This protocol describes the final amide bond formation to yield GSK2830371.
-
Materials: 2-Methyl-5-((3-hydroxypiperidin-1-yl)methyl)aniline, the pyrazolopyrimidine carboxylic acid precursor, a coupling agent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve the pyrazolopyrimidine carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for a few minutes.
-
Add 2-Methyl-5-((3-hydroxypiperidin-1-yl)methyl)aniline (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by chromatography to obtain GSK2830371.
-
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, enabling the efficient synthesis of complex and biologically active molecules such as GSK2830371. The strategic functionalization of this intermediate allows for the construction of potent inhibitors of key cellular targets, highlighting its importance in the development of novel therapeutics. The provided protocols offer a foundational guide for researchers in the field of drug discovery and development.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. Pyrazolopyrimidine-type compound, and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
Applications of 2-Iodo-5-nitrobenzoic Acid: A Focus on Synthetic Intermediacy
Introduction
2-Iodo-5-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid group, an iodine atom, and a nitro group, allows for a variety of chemical transformations. While direct applications in materials science are not extensively documented in publicly available literature, its utility as a key intermediate in the synthesis of molecules for biomedical and chemical applications is well-established. This document provides an overview of its primary role as a synthetic precursor, complete with detailed protocols for the preparation of notable derivatives.
Application Note: Precursor for Bioactive Molecules and Reagents
The primary application of this compound is in the synthesis of more complex molecules with specific biological or chemical functions. The presence of the iodo and nitro groups on the benzene ring, along with the carboxylic acid, provides three reactive sites for further chemical modification.
-
Synthesis of Activated Iododerivatives: this compound is a key starting material for a series of "activated iododerivatives" investigated for their potential in cancer and AIDS treatment.[1] The synthetic strategy involves the conversion of the carboxylic acid to an amide, which is then coupled with various chelating agents.[1] The underlying hypothesis for their biological activity is that these molecules can disrupt zinc finger proteins crucial for viral replication and DNA repair in cancer cells.[1]
-
Precursor for Reagents in Bioorthogonal Chemistry: The compound is utilized in the synthesis of substituted azadibenzocyclooctyne compounds. These molecules are employed in "metal-free click reactions," a powerful tool for labeling and imaging biomolecules in living systems without the use of toxic metal catalysts.[2]
-
Intermediate for Hypervalent Iodine Reagents: this compound serves as a precursor for the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent.[3] Such reagents are valuable in medicinal chemistry for the introduction of trifluoromethyl groups into organic molecules, which can significantly alter their biological properties.[3]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key derivatives starting from this compound.
Protocol 1: Synthesis of (N,N-dimethylethylenediamine)-2-iodo-5-nitro-benzamide
This protocol describes the synthesis of an activated iododerivative with potential biological activity.[1]
Materials:
-
This compound
-
Thionyl chloride
-
Dichloromethane (DCM)
-
N,N-Dimethylethylenediamine
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 3 mmoles of this compound in 5 ml of a 4:1 (v/v) mixture of dry dichloromethane and DMF in a round-bottom flask.
-
Cool the solution in an ice bath and add 6 mmoles of thionyl chloride.
-
Stir the reaction mixture at room temperature for two hours.
-
Remove the solvent using a rotary evaporator.
-
Dry the residue under vacuum at 50°C for 30 minutes to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in 5 ml of dry dichloromethane and cool the solution to 0°C in an ice bath.
-
To this solution, add 1 ml of triethylamine, followed by a solution of 3 mmoles of N,N-dimethylethylenediamine in dichloromethane.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the final product.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield |
| (N,N-dimethylethylenediamine)-2-iodo-5-nitro-benzamide | This compound | 1. Thionyl chloride 2. N,N-Dimethylethylenediamine, Triethylamine | ~70% |
Logical Relationship Diagram:
Protocol 2: Synthesis of (2-Iodo-5-nitrophenyl)methanol
This protocol details the reduction of the carboxylic acid group of this compound to a primary alcohol, a key step in the synthesis of precursors for metal-free click reactions.[2]
Materials:
-
This compound
-
Dry Tetrahydrofuran (THF)
-
Triethylamine (NEt₃)
-
Ethyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3.0 g (10.2 mmol) of this compound in 100 mL of dry THF in a round-bottom flask.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add 2.1 mL (15.4 mmol) of triethylamine and 1.5 mL (15.4 mmol) of ethyl chloroformate to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
In a separate beaker, prepare a solution of 0.78 g (20.5 mmol) of sodium borohydride in 5 mL of water.
-
Add the freshly prepared sodium borohydride solution to the reaction mixture.
-
Stir the reaction for an additional 30 minutes at room temperature.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield |
| (2-Iodo-5-nitrophenyl)methanol | This compound | 1. NEt₃, Ethyl chloroformate 2. NaBH₄ | 98% |
Experimental Workflow Diagram:
While this compound may not be a primary component in the fabrication of bulk materials, its significance in materials science lies in its role as a versatile starting material for the synthesis of highly functionalized molecules. These molecules, in turn, are utilized in specialized areas such as bioconjugation and the development of chemical reagents with unique properties. The protocols provided herein offer a glimpse into the synthetic utility of this compound, enabling researchers to access more complex structures for a variety of scientific investigations. Further research may yet uncover direct applications of this compound or its simple derivatives in the creation of novel functional materials.
References
- 1. US6225323B1 - Activated iododerivatives for the treatment of cancer and AIDS - Google Patents [patents.google.com]
- 2. US20160107999A1 - Substituted azadibenzocyclooctyne compounds and their use in metal-free click reactions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Reactions of 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-iodo-5-nitrobenzoic acid and its application in various cross-coupling and functional group modification reactions. The information is intended to serve as a practical guide for laboratory synthesis and methodology development.
Synthesis of this compound
The synthesis of this compound is most effectively carried out from 2-amino-5-nitrobenzoic acid via a diazotization-iodination sequence, analogous to a Sandmeyer reaction.
Reaction Scheme:
Experimental Protocol:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To remove unreacted iodine, wash the crude product with a saturated solution of sodium thiosulfate.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Quantitative Data Summary:
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| Synthesis | 2-amino-5-nitrobenzoic acid | 1. NaNO₂, H₂SO₄2. KI | Water | 2-3 | -5 to 50 | 85-95 | >98 |
Applications in Cross-Coupling Reactions
This compound is a versatile building block for the synthesis of complex organic molecules through various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group can enhance the reactivity of the aryl iodide.
This reaction forms a new carbon-carbon bond between this compound and a boronic acid derivative.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This reaction couples this compound with a terminal alkyne to form an alkynylated benzoic acid derivative.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%).[2]
-
Add an anhydrous solvent (e.g., THF or DMF) and a base such as triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
The Heck reaction facilitates the coupling of this compound with an alkene.
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand), and a base (e.g., Et₃N or K₂CO₃).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Heat the mixture under an inert atmosphere at 80-120 °C.
-
Monitor the reaction until completion.
-
Cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product by chromatography.
This reaction forms a carbon-nitrogen bond between this compound and an amine.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine ligand), and a base (e.g., NaOtBu or Cs₂CO₃).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-110 °C.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Cross-Coupling Reactions (based on analogous systems):
| Reaction | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) | K₂CO₃ | Dioxane/H₂O | 8-24 | 80-100 | 70-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF/DMF | 4-12 | 50-70 | 65-90 |
| Heck | Pd(OAc)₂ (1-5) | Et₃N | DMF | 12-24 | 80-120 | 50-80 |
| Buchwald-Hartwig | Pd precatalyst (1-3) | NaOtBu | Toluene | 6-18 | 80-110 | 60-85 |
Functional Group Transformations
The carboxylic acid moiety of this compound can be readily converted to an amide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a non-nucleophilic base, for example, DIEA (2.0 eq).
-
Add the desired primary or secondary amine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an organic solvent and wash with aqueous acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.
The nitro group can be selectively reduced to an amine, which opens up further synthetic possibilities.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. Common choices include:
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter off the catalyst or metal residues.
-
If an acidic medium was used, neutralize the reaction mixture.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the amino-iodobenzoic acid derivative.
Quantitative Data for Functional Group Transformations:
| Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Amide Coupling | HATU, DIEA | DMF | 2-16 | RT | 80-98 |
| Nitro Reduction | SnCl₂·2H₂O | Ethanol | 1-4 | RT-Reflux | 85-95 |
Visualizations
Caption: Synthetic workflow for this compound and its subsequent reactions.
Caption: Inhibition of a generic signaling pathway by a synthesized bioactive molecule.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Iodo-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the synthesis of this compound, which is typically prepared via a Sandmeyer-type reaction from 2-amino-5-nitrobenzoic acid.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis are a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from 2-amino-5-nitrobenzoic acid is a critical first step. Incomplete reaction here will directly lead to lower yields.
-
Solution: Ensure the reaction temperature is maintained between 0-5°C, as diazonium salts are unstable at higher temperatures.[1][2] Use a stoichiometric amount of sodium nitrite and ensure it is added slowly to the acidic solution of the amine to prevent a rapid increase in temperature and decomposition of the formed diazonium salt.[3]
-
-
Decomposition of the Diazonium Salt: The diazonium salt of 2-amino-5-nitrobenzoic acid can be unstable and may decompose before the addition of the iodide source.
-
Side Reactions: Several side reactions can compete with the desired iodination reaction, reducing the yield of this compound.
-
Phenol Formation: The diazonium group can be displaced by water to form 2-hydroxy-5-nitrobenzoic acid, especially if the reaction temperature is not well-controlled.[4]
-
Azo Coupling: The diazonium salt can couple with unreacted 2-amino-5-nitrobenzoic acid or other electron-rich species to form colored azo compounds.[5]
-
Reduction: The diazonium group can be reduced back to an amino group or to a hydrazine derivative.
-
Solution: To minimize side reactions, ensure the slow and controlled addition of the sodium nitrite solution during diazotization. For the iodination step, add the potassium iodide solution promptly after the diazotization is complete. Some Sandmeyer-type reactions benefit from the use of a copper catalyst, although for iodination it is often not required.[6]
-
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization.
-
Solution: Optimize the pH during the workup to ensure complete precipitation of the acidic product. When recrystallizing, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.
-
Q2: I am observing a dark-colored, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of dark, tarry materials is a common issue in Sandmeyer reactions and is often due to the formation of azo coupling byproducts and other polymeric materials.[5]
-
Cause: This typically happens when the diazonium salt reacts with other nucleophiles present in the reaction mixture, such as unreacted amine or phenol byproducts.
-
Prevention:
-
Maintain Low Temperatures: Strictly control the temperature during diazotization to minimize the decomposition of the diazonium salt and subsequent side reactions.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized high concentrations of reactants.
-
Controlled Addition of Reagents: Add the sodium nitrite solution dropwise during diazotization to avoid an excess at any given time.
-
Q3: What is the best way to purify the crude this compound?
A3: The most common and effective method for purifying crude this compound is recrystallization.
-
Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
-
Decolorization: If the crude product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[4]
-
Washing: After collecting the crystals by filtration, wash them with a small amount of cold solvent to remove any remaining soluble impurities.
Data Presentation
The following table summarizes key reaction parameters and their impact on the synthesis of aryl iodides via Sandmeyer-type reactions. While specific data for this compound is limited in the literature, these general trends are highly applicable.
| Parameter | Condition | Effect on Yield | Reference(s) |
| Temperature | 0-5°C | Optimal for diazonium salt stability and minimizing side reactions. | [1] |
| > 10°C | Increased decomposition of diazonium salt, leading to lower yields and more byproducts. | [7] | |
| Iodide Source | Potassium Iodide (KI) | Commonly used and effective. | [8] |
| Sodium Iodide (NaI) | Can also be used; choice may depend on solubility and cost. | ||
| Catalyst | None | Iodination often proceeds without a copper catalyst. | [6] |
| Copper(I) Iodide (CuI) | May improve yield in some cases, but not always necessary. | [5] | |
| Acid | Hydrochloric Acid (HCl) | Commonly used for diazotization. | [8] |
| Sulfuric Acid (H₂SO₄) | Can also be used, may affect the solubility of the diazonium salt. | [2] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from 2-amino-5-nitrobenzoic acid. This protocol is adapted from procedures for similar compounds and should be optimized for best results.
Materials:
-
2-amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 2-amino-5-nitrobenzoic acid
-
In a flask, suspend 2-amino-5-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of the amine, ensuring the temperature is maintained between 0-5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20-30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with constant stirring. A precipitate should form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Gently heat the mixture to about 40-50°C for 30 minutes to ensure the complete decomposition of the diazonium salt and formation of the iodo-compound.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath.
-
If the solution is colored by free iodine, add a small amount of sodium thiosulfate solution until the color disappears.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. texiumchem.com [texiumchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 2-Iodo-5-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Iodo-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically depend on the synthetic route. However, they generally include:
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Unreacted Starting Materials: 2-Iodobenzoic acid is a common precursor, and residual amounts may remain in the crude product.
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Isomeric Byproducts: During the nitration of 2-iodobenzoic acid, the formation of other isomers, such as 2-iodo-3-nitrobenzoic acid and dinitro-substituted benzoic acids, can occur.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up procedures may be present in the crude material.
Q2: My purified this compound appears as a brown or off-white solid. How can I decolorize it?
A2: Discoloration is often due to trace impurities. A common and effective method for decolorization is to use activated charcoal during recrystallization. After dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.
Q3: I am experiencing low recovery after recrystallization. What are the likely causes and how can I improve the yield?
A3: Low recovery during recrystallization is a frequent issue. The primary reasons include:
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Using an excessive amount of solvent: This is the most common cause, as a significant portion of the product remains dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent necessary to just dissolve the crude solid.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. To prevent this, ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.
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Cooling the solution too rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.
Q4: What is a suitable method to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid is a good starting point for method development.[1] Purity can also be assessed by melting point determination; the reported melting point for pure this compound is in the range of 197-198 °C.[2]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | - Lower the temperature of the solution before saturation is reached.- Add a co-solvent in which the compound is less soluble.- Try a different recrystallization solvent with a lower boiling point. |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was used). The solution is cooling too slowly, or there are no nucleation sites. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Crystals are very fine or powdery | The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | The solvent system (mobile phase) is not optimal. The column was overloaded with the crude mixture. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[3]- Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. |
| Product is tailing on the column | The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel. | - Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase to suppress this interaction and improve the peak shape.[3] |
| Cracks or channels in the silica bed | The column was not packed properly or was allowed to run dry. | - Ensure the silica gel is packed as a uniform slurry and that the solvent level is always kept above the top of the silica gel. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄INO₄ | [2] |
| Molecular Weight | 293.02 g/mol | [2] |
| Melting Point | 197-198 °C | [2] |
| Appearance | Brown solid (crude), off-white to light yellow solid (purified) | [2] |
Table 2: Qualitative Solubility of this compound
Note: Specific quantitative solubility data is limited. The following is based on general principles for substituted benzoic acids and available information.
| Solvent | Solubility | Notes |
| Water | Sparingly soluble in cold water, more soluble in hot water. | Suggested as a recrystallization solvent.[2] |
| Ethanol | Soluble | A potential recrystallization solvent. |
| Methanol | Soluble | A potential recrystallization solvent. |
| Acetone | Soluble | |
| Ethyl Acetate | Moderately Soluble | |
| Toluene | Sparingly Soluble | |
| Hexane | Insoluble |
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol is a starting point and may require optimization based on the impurity profile of the crude material.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to create a slurry.
-
Heating: Heat the slurry on a hot plate with stirring. Add hot deionized water portion-wise until the solid just dissolves. Avoid adding an excess of water.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Acid-Base Extraction
This technique is useful for separating the acidic this compound from neutral impurities.
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Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or diethyl ether.
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Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction two to three times. The acidic product will move into the aqueous layer as its sodium salt.
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Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out.
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Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold deionized water.
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Drying: Dry the purified product.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 2-Iodo-5-nitrobenzoic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-iodo-5-nitrobenzoic acid. The primary synthesis route discussed is the diazotization of 2-amino-5-nitrobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a low yield of the desired this compound. What are the potential causes?
A1: Low yields in this synthesis are common and can typically be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may be incomplete. Ensure that the temperature is strictly maintained between 0-5°C and that the sodium nitrite is added slowly as an aqueous solution to a well-stirred, acidic suspension of the starting material.
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Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature rises above 5-10°C before the addition of the iodide source, the salt will decompose, primarily to the corresponding phenol (2-hydroxy-5-nitrobenzoic acid) and nitrogen gas, significantly reducing the yield.
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Premature Addition of Iodide: Adding the potassium iodide solution before diazotization is complete can lead to side reactions and reduced efficiency. It is crucial to allow sufficient time (e.g., 15-20 minutes) for the diazonium salt to form before proceeding.
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Suboptimal pH: The diazotization reaction requires a strong acidic medium (e.g., HCl or H₂SO₄) to generate nitrous acid in situ and to prevent the diazonium salt from coupling with unreacted amine.
Q2: My final product has a dark brown or purple color, even after initial filtration. What is this impurity and how can I remove it?
A2: A common colored impurity is elemental iodine (I₂), which can form as a byproduct. This iodine often gets trapped within the precipitated product, giving it a brown, reddish, or purple tint.
Solution: To remove the iodine, a quenching step with a reducing agent is necessary during the workup. After the reaction is complete, and before final filtration, add a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of iodine disappears and the solution becomes pale yellow or the precipitate turns off-white.
Q3: I'm observing a significant amount of a water-soluble byproduct and my yield of the desired iodo-compound is low. What could this be?
A3: This is likely due to the formation of 2-hydroxy-5-nitrobenzoic acid . This side reaction occurs when the diazonium salt reacts with water, which acts as a nucleophile, replacing the diazonium group with a hydroxyl group.
Minimization Strategies:
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Strict Temperature Control: This is the most critical factor. Keep the reaction temperature at 0-5°C throughout the diazotization and iodide addition steps.
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Minimize Reaction Time: Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, will increase the likelihood of decomposition and phenol formation.
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Controlled Warming: Some protocols for analogous reactions suggest a gentle warming step after the addition of potassium iodide to drive the substitution to completion. However, overheating during this stage can also promote the formation of the phenol byproduct.[1]
Q4: My TLC plate shows multiple spots, and I suspect the formation of an azo compound. How does this happen and how can it be prevented?
A4: Azo compounds, which are often brightly colored, are formed when the electrophilic diazonium salt couples with an electron-rich aromatic ring. In this synthesis, the diazonium salt can react with the unreacted starting material, 2-amino-5-nitrobenzoic acid.
Prevention:
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Sufficient Acid: Ensure there is enough strong acid in the reaction mixture. The acid protonates the amino group of the unreacted starting material, deactivating it towards electrophilic attack by the diazonium salt.
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Slow Addition of Nitrite: Add the sodium nitrite solution slowly and ensure efficient stirring. This prevents a localized excess of diazonium salt from forming, which could then react with the available amine.
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Maintain Low Temperature: As with other side reactions, low temperatures suppress the rate of azo coupling.
Data Presentation
| Parameter | Value / Condition | Notes & Common Issues |
| Starting Material | 2-Amino-5-nitrobenzoic acid | Purity of starting material is crucial. |
| Reagents | 1. Sodium Nitrite (NaNO₂) 2. Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) 3. Potassium Iodide (KI) | Nitrous acid is generated in situ from NaNO₂ and strong acid. |
| Reaction Temp. | 0 - 5 °C | Critical Parameter. Higher temperatures lead to diazonium salt decomposition. |
| Expected Yield | 40 - 75% | Yield is highly dependent on strict adherence to reaction conditions. |
| Side Product 1 | 2-Hydroxy-5-nitrobenzoic acid | Cause: High temperature; diazonium salt reacting with water. Mitigation: Maintain temp. at 0-5°C; use diazonium salt promptly. |
| Side Product 2 | Azo-coupled dimer | Cause: Insufficient acid; localized high concentration of diazonium salt. Mitigation: Use sufficient strong acid; slow nitrite addition. |
| Impurity | Elemental Iodine (I₂) | Cause: Oxidation of iodide. Mitigation: Quench with NaHSO₃ or Na₂S₂O₃ solution during workup. |
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of 2-iodobenzoic acid from anthranilic acid.[1][2] Researchers should perform their own risk assessment before carrying out this experiment.
Step 1: Diazotization of 2-Amino-5-nitrobenzoic Acid
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In a 250 mL beaker, suspend 10.0 g of 2-amino-5-nitrobenzoic acid in 80 mL of deionized water.
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While stirring, slowly add 20 mL of concentrated hydrochloric acid. A fine suspension of the amine hydrochloride salt will form.
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Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring using a magnetic stirrer.
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In a separate beaker, dissolve 4.2 g of sodium nitrite in 20 mL of cold water.
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Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. It is critical to ensure the temperature of the reaction mixture does not rise above 5°C.
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After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure diazotization is complete. The resulting solution contains the 2-carboxy-4-nitrobenzenediazonium chloride and should be used immediately.
Step 2: Iodination Reaction
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In a separate 500 mL beaker, dissolve 10.0 g of potassium iodide in 25 mL of water. Cool this solution in an ice bath.
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Slowly, and with continuous stirring, add the cold diazonium salt solution from Step 1 to the potassium iodide solution.
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Effervescence (evolution of N₂ gas) will be observed, and a dark precipitate will form.
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After the addition is complete, allow the mixture to stand at room temperature for 15-20 minutes.
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Gently warm the reaction mixture to 40-50°C on a water bath for about 15 minutes, or until the evolution of nitrogen gas ceases. This helps to complete the decomposition of the diazonium-iodide intermediate.
Step 3: Workup and Purification
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Cool the reaction mixture in an ice bath.
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To decolorize the mixture and remove any elemental iodine formed, add a saturated solution of sodium bisulfite or sodium thiosulfate dropwise with stirring until the dark brown color disappears and a pale-yellow or off-white precipitate remains.
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Collect the crude this compound by vacuum filtration using a Büchner funnel.
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Wash the solid precipitate thoroughly with cold deionized water.
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For further purification, the crude product can be recrystallized from an appropriate solvent, such as aqueous ethanol.
Visualizations
The following diagrams illustrate the key chemical pathways and logical workflows associated with the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 2-Iodo-5-nitrobenzoic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the diazotization of 2-amino-5-nitrobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Incomplete Diazotization: The initial reaction to form the diazonium salt may not have gone to completion. This can be due to incorrect temperature control or impure sodium nitrite. | - Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt. - Use a fresh, high-purity source of sodium nitrite. - Ensure the 2-amino-5-nitrobenzoic acid is fully dissolved in the acidic solution before adding sodium nitrite. |
| Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose before the addition of the iodide source. | - Use the diazonium salt solution immediately after its preparation. - Avoid exposing the solution to direct sunlight or elevated temperatures. | |
| Suboptimal Iodide Addition: The concentration and addition rate of the potassium iodide solution can impact the yield. | - Use a concentrated solution of potassium iodide. - Add the potassium iodide solution slowly to the diazonium salt solution while monitoring for gas evolution (N₂). A rapid addition can lead to uncontrolled decomposition and side reactions. | |
| Product is Discolored (Dark Brown or Purple) | Presence of Iodine: Excess iodine (I₂) is often formed as a byproduct, leading to a dark coloration of the crude product. | - During the work-up, wash the crude product with a dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to reduce the excess iodine to colorless iodide ions (I⁻). |
| Formation of Azo Compounds: Side reactions can lead to the formation of colored azo compounds, especially if the diazonium salt couples with unreacted starting material or other aromatic species. | - Ensure complete conversion of the starting amine to the diazonium salt. - Maintain a low reaction temperature to minimize coupling reactions. | |
| Difficulty in Product Isolation/Purification | Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solution is supersaturated or if the incorrect solvent system is used. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to promote crystal growth. Scratching the inside of the flask with a glass rod can help induce crystallization. - Consider using a mixed solvent system, such as ethanol/water, to optimize solubility.[1] |
| Product Contaminated with Starting Material | Incomplete Reaction: The initial diazotization reaction did not go to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory synthesis involves a two-step process starting from 2-amino-5-nitrobenzoic acid. The first step is a diazotization reaction, where the amino group is converted to a diazonium salt using sodium nitrite and a strong acid (like hydrochloric acid) at low temperatures (0-5°C). The second step is a Sandmeyer-type reaction where the diazonium salt is treated with a solution of potassium iodide, which displaces the diazonium group with iodine to form the final product.
Q2: How critical is temperature control during the diazotization step?
A2: Temperature control is extremely critical. Aromatic diazonium salts are thermally unstable and can decompose rapidly at temperatures above 5-10°C.[2] Maintaining a temperature between 0 and 5°C is crucial for maximizing the yield of the diazonium salt and preventing the formation of unwanted byproducts.
Q3: My final product is a dark, sticky solid. How can I purify it?
A3: A dark, sticky appearance is often due to the presence of residual iodine and other colored impurities. A common purification method is to first wash the crude product with a sodium thiosulfate solution to remove excess iodine. Following this, recrystallization is the standard method for purification. Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallization.[1] Treatment with activated charcoal during recrystallization can also help to remove colored impurities.[1]
Q4: Can I use other iodide sources besides potassium iodide?
A4: While potassium iodide is the most commonly used and cost-effective iodide source, other reagents like sodium iodide can also be used. For some Sandmeyer-type reactions, the use of copper(I) iodide (CuI) can catalyze the reaction, potentially improving yields, though this is not always necessary for iodination.
Q5: What are the primary safety precautions I should take during this synthesis?
A5: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is imperative to keep them in solution and use them immediately after preparation. The reaction also involves the use of strong acids and corrosive materials, so appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound from 2-amino-5-nitrobenzoic acid
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2-amino-5-nitrobenzoic acid
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Sodium Thiosulfate (Na₂S₂O₃)
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Ethanol
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Deionized Water
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Ice
Procedure:
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Preparation of the Amine Salt Solution: In a flask, suspend 2-amino-5-nitrobenzoic acid in a mixture of water and concentrated hydrochloric acid. Stir the mixture to form a fine suspension.
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Diazotization: Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring. Prepare a solution of sodium nitrite in cold deionized water. Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5°C. After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 30 minutes at 0-5°C.
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Iodination: In a separate beaker, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring, while maintaining the temperature below 10°C. A precipitate will form, and nitrogen gas will evolve.
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Reaction Completion and Work-up: Allow the reaction mixture to stir for an extended period at room temperature or with gentle warming to ensure complete decomposition of the diazonium salt.
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Isolation and Initial Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. To remove excess iodine, wash the precipitate with a small amount of cold sodium thiosulfate solution until the color of the filtrate is no longer brown.
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Final Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Presentation
While specific quantitative data for the optimization of this compound synthesis is not extensively available in the literature, the following table provides data for a similar reaction, the iodination of 2-aminobenzoic acid, which can serve as a guide for optimization.
Table 1: Effect of Oxidizing Agent on the Iodination of 2-Aminobenzoic Acid [3]
| Oxidizing Agent | Molar Ratio (Oxidant:Iodine) | Conversion of 2-Aminobenzoic Acid (%) | Selectivity for 2-Amino-5-iodobenzoic Acid (%) |
| Hydrogen Peroxide | 0.5 | Markedly Decreased | - |
| Hydrogen Peroxide | 1.0 | - | High |
| Hydrogen Peroxide | 2.0 | Increased | - |
| Hydrogen Peroxide | 5.0 | - | Decreased |
| Iodic Acid | - | Relatively High | Lower than with Hydrogen Peroxide |
Note: This data is for a related reaction and should be used as a qualitative guide for optimizing the synthesis of this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product.
References
troubleshooting failed reactions with 2-Iodo-5-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrobenzoic acid. The following sections address common issues encountered during cross-coupling and amidation reactions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the unique structure of this compound, with its ortho-iodo, ortho-carboxylic acid, and para-nitro functionalities, presents specific challenges.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary causes?
A1: Low conversion can be attributed to several factors specific to this substrate:
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Catalyst Poisoning by the Carboxylate Group: The ortho-carboxylate can chelate to the palladium center, forming a stable, inactive complex that inhibits the catalytic cycle.
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Decarboxylation: Under thermal stress or in the presence of a strong base, the starting material can decarboxylate, leading to the formation of 1-iodo-4-nitrobenzene and reducing the yield of the desired product.
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Poor Solubility: The salt form of this compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[1]
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Catalyst Deactivation: The presence of oxygen can lead to the formation of inactive palladium oxides, while impurities in reagents or solvents can also poison the catalyst.
Q2: I'm observing a significant amount of a byproduct that I suspect is the decarboxylated starting material. How can I minimize this?
A2: Decarboxylation is a known side reaction for halo-substituted benzoic acids in palladium-catalyzed reactions, often promoted by heat and strong bases. To mitigate this:
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Temperature Control: Operate the reaction at the lowest effective temperature. A temperature screening experiment is often beneficial.
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Base Selection: Use milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide or alkoxides.[1]
Q3: How can I overcome the poor solubility of my this compound salt?
A3: To address solubility issues:
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Biphasic Solvent System: Employ a mixture of an organic solvent (e.g., toluene, dioxane) and water. This can help to dissolve both the organic-soluble catalyst and the water-soluble carboxylate salt.[1]
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Phase-Transfer Catalysts: The addition of a phase-transfer catalyst can facilitate the reaction between components in different phases.
Quantitative Data: Suzuki Coupling Conditions
The following table summarizes typical conditions for Suzuki coupling reactions involving aryl iodides. Note that optimization is often necessary for a specific substrate like this compound.
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalysts (e.g., XPhos Pd G3) | Buchwald-type ligands can be effective in preventing catalyst poisoning by the carboxylate group.[1] |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | These ligands can accelerate oxidative addition and prevent catalyst deactivation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker bases are preferred to minimize decarboxylation.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are often used to improve solubility.[1] |
| Temperature | 60-110 °C | Lower temperatures are favored to reduce side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of an aryl iodide.
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Preparation: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
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Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL).
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Reaction: Stir the reaction mixture and heat to the desired temperature (e.g., 80-100 °C) under the inert atmosphere.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
II. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The high reactivity of the C-I bond in this compound makes it a suitable substrate.
Frequently Asked Questions (FAQs) - Sonogashira Coupling
Q1: My Sonogashira reaction is failing or giving low yields. What should I check first?
A1: For a failed Sonogashira reaction, consider these critical factors:
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Catalyst Activity: Ensure your palladium and copper(I) catalysts are active and not degraded.
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Anaerobic Conditions: The reaction is highly sensitive to oxygen, which promotes the undesirable Glaser homocoupling of the alkyne. It is crucial to use degassed solvents and maintain an inert atmosphere.
-
Reagent Purity: Impurities in the alkyne or amine base can poison the catalysts. The amine base may need to be distilled.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: To minimize Glaser coupling:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas.
-
Copper-Free Conditions: Several protocols exist that avoid the use of a copper co-catalyst, which is the primary promoter of Glaser coupling. These may require specific ligands or different reaction conditions.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.
Quantitative Data: Sonogashira Coupling Conditions
The following table provides typical conditions for Sonogashira coupling reactions.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Typically 1-5 mol% loading. |
| Copper Co-catalyst | CuI | Typically 2-10 mol% loading. Can be omitted in copper-free protocols. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Dioxane, Acetonitrile | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 100 °C | Aryl iodides are generally more reactive and may not require high temperatures. |
| Reaction Time | 1-12 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for a copper-co-catalyzed Sonogashira reaction.
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor its progress.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
III. Amide Bond Formation
Direct amidation of this compound requires activation of the carboxylic acid.
Frequently Asked Questions (FAQs) - Amide Bond Formation
Q1: What are the common methods for forming an amide from this compound?
A1: Common methods involve:
-
Activation with a Coupling Reagent: Reagents like HATU, HBTU, or carbodiimides (e.g., EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) are used to form an active ester in situ, which then reacts with the amine.
-
Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine.[2]
Q2: My amidation reaction is giving a poor yield. What could be the issue?
A2: Low yields in amidation reactions can be due to:
-
Inefficient Activation: The coupling reagent may not be effective, or the reaction conditions may not be optimal for the formation of the active intermediate.
-
Steric Hindrance: The ortho-iodo group may sterically hinder the approach of the amine to the activated carboxyl group.
-
Side Reactions: The activating reagent can react with the amine, or the activated acid can be unstable.
Quantitative Data: Amide Bond Formation
The following table provides representative conditions for amide bond formation. A specific example for this compound is included.[2]
| Method | Activating Agent | Base | Solvent | Temperature | Yield |
| Acyl Chloride | Thionyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 70% (with N,N-dimethylethylenediamine)[2] |
| Coupling Reagent | HATU | DIPEA | DMF | Room Temp. | High |
Experimental Protocol: Amide Bond Formation via Acyl Chloride
This protocol is based on a literature procedure for the synthesis of (N,N-dimethylaminoethyl)-2-iodo-5-nitro-benzamide.[2]
-
Acyl Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane and cool to 0 °C in an ice bath.
-
Amine Addition: Add triethylamine (1.0 equiv) followed by a solution of the desired amine (e.g., N,N-dimethylethylenediamine, 1.0 equiv) in dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Workup: Pour the reaction mixture into water and basify to pH 12 with 2M NaOH. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel chromatography.
IV. Visualized Workflows and Mechanisms
The following diagrams illustrate key experimental and mechanistic pathways.
References
Technical Support Center: 2-Iodo-5-nitrobenzoic Acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrobenzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also recommended to keep it in a dark place to protect it from light.[3]
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q3: What are the potential degradation pathways for this compound?
Based on its structure, this compound is susceptible to several degradation pathways, which can be induced by factors such as pH, light, and temperature. Potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group may undergo reactions in aqueous solutions, particularly under acidic or basic conditions.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to decomposition.[5]
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose. Studies on related nitrobenzoic acid isomers show decomposition can occur at temperatures between 120-200°C.[5][6]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially at higher temperatures.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for monitoring the degradation of this compound.[5] This method can separate the parent compound from its potential degradation products, allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Unexpected Discoloration of the Solid Compound (Turns Yellow/Brown)
-
Possible Cause: Exposure to light or impurities.
-
Troubleshooting Steps:
-
Storage: Ensure the compound is stored in an amber-colored vial or a container protected from light.[3]
-
Purity Check: Analyze the material using a suitable analytical technique like HPLC to check for impurities. If impure, consider purification by recrystallization. A known method involves boiling in water and then hot filtering.[7]
-
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Possible Cause: Degradation of this compound under the reaction conditions.
-
Troubleshooting Steps:
-
pH Control: If the reaction is in an aqueous medium, buffer the solution to maintain a neutral or mildly acidic pH, as basic conditions can promote degradation.
-
Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, conduct the reaction for the shortest possible time. Consider running a thermal stability test on your starting material.
-
Inert Atmosphere: For sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Reagent Purity: Ensure all reagents, especially bases and oxidizing agents, are of high purity and are added in a controlled manner.
-
Issue 3: Appearance of Extra Peaks in Chromatographic Analysis (HPLC/LC-MS)
-
Possible Cause: Sample degradation during preparation or analysis.
-
Troubleshooting Steps:
-
Fresh Sample Preparation: Prepare samples immediately before analysis.
-
Solvent Compatibility: Ensure the solvent used for sample preparation is compatible with this compound and does not induce degradation. Methanol or acetonitrile are generally suitable.
-
Control Light Exposure: Protect the sample vials from light during storage and in the autosampler.
-
Forced Degradation Study: To identify potential degradation products, consider performing a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light).[8][9] This will help in confirming if the extra peaks are indeed degradants.
-
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄INO₄ | [10][11][12][13] |
| Molecular Weight | 293.02 g/mol | [10][11][12] |
| Appearance | White to yellow solid | [13] |
| Melting Point | 197-198 °C | [7] |
| pKa (Predicted) | 2.16 ± 0.10 | [3] |
Table 2: Summary of Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the carboxylic acid group |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Hydrolysis and potential salt formation |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the aromatic ring or other functional groups |
| Thermal Degradation | Solid state at 105°C or in solution at 60°C | Decarboxylation, decomposition of the nitro group |
| Photodegradation | Exposure to UV (254 nm) and visible light | Photolysis leading to various degradation products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for a defined period (e.g., 24 hours).
-
Basic: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for a defined period.
-
Oxidative: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature, protected from light.
-
Thermal (Solution): Heat the stock solution at 60°C, protected from light.
-
Thermal (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 105°C).
-
Photolytic: Expose the stock solution in a quartz cuvette to UV and visible light sources as per ICH Q1B guidelines.[14][15] A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At predetermined time points, withdraw samples. Neutralize the acidic and basic samples before dilution to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B is often effective.
-
Detection: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is useful for identifying the optimal wavelength and assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Potential forced degradation pathways.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. This compound CAS#: 19230-50-3 [m.chemicalbook.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS [labonce.com]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Reactions Involving 2-Iodo-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrobenzoic acid. The content is designed to address specific issues encountered during common catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Q1: I am attempting a Suzuki-Miyaura coupling with this compound and see low to no conversion. What are the likely causes and solutions?
A: Low conversion in Suzuki couplings with this substrate often stems from catalyst inhibition or deactivation. The ortho-carboxylate group is a primary concern.
-
Potential Cause 1: Catalyst Poisoning by the Carboxylate Group. The carboxylate anion can coordinate to the palladium center, forming stable, catalytically inactive complexes.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the carboxylate to the palladium center and promote the desired catalytic cycle.[1]
-
-
Potential Cause 2: Inefficient Oxidative Addition. While the C-I bond is generally reactive, steric hindrance or electronic effects might slow this rate-determining step.[2]
-
Potential Cause 3: Poor Solubility. The salt form of this compound may have poor solubility in common organic solvents, leading to slow reaction rates.[1]
-
Solution: Use a biphasic solvent system (e.g., toluene/water, dioxane/water) to ensure both the organic-soluble catalyst and the water-soluble carboxylate are accessible.[1]
-
Q2: I am observing significant formation of 5-nitrobenzoic acid (de-iodinated product) and/or iodonitrobenzene (decarboxylated product) as side products. How can I prevent this?
A: These side reactions are common challenges with halo-substituted benzoic acids.
-
Preventing De-iodination (Hydrodehalogenation): This occurs when the iodo group is replaced by a hydrogen atom.
-
Preventing Decarboxylation: This side reaction is often promoted by thermal stress and the presence of a strong base.[1]
-
Solution: Use milder reaction conditions, including lower temperatures. Employ weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like hydroxides or alkoxides.[1]
-
Q3: What are the recommended starting conditions for other cross-coupling reactions like Heck, Sonogashira, or Buchwald-Hartwig with this substrate?
A: The principles of catalyst and ligand selection are similar across these reactions, focusing on overcoming the challenges posed by the ortho-carboxylate.
-
Heck Reaction: Standard catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective.[5][6] The reaction involves an unsaturated halide and an alkene in the presence of a base.[5]
-
Sonogashira Coupling: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne.[7][8] The high reactivity of the C-I bond makes this compound a good candidate.
-
Buchwald-Hartwig Amination: This C-N bond formation requires a palladium catalyst with a bulky, electron-rich phosphine ligand.[9][10] Base selection is critical; strong bases like NaOt-Bu are common but may be incompatible with the nitro group.[11] Weaker bases such as Cs₂CO₃ or K₃PO₄ should be considered first.
Topic 2: Selective Reduction of the Nitro Group
Q4: How can I selectively reduce the nitro group of this compound to an amine without causing de-iodination?
A: Dehalogenation is a common side reaction during the reduction of aryl halides, especially with standard catalytic hydrogenation using Pd/C.[12] Several methods can achieve selective nitro group reduction.
-
Recommended Method 1: Metal in Acidic Media. Reagents like iron (Fe) in acidic conditions (e.g., HCl, NH₄Cl) or tin(II) chloride (SnCl₂) are robust and do not typically cause dehalogenation.[12][13][14]
-
Recommended Method 2: Alternative Catalytic Hydrogenation.
-
Recommended Method 3: Metal Powders with Hydrazine Derivatives. A combination of zinc or magnesium powder with hydrazine glyoxylate has been shown to rapidly and selectively reduce aromatic nitro compounds at room temperature.
Q5: Are there any reliable metal-free methods for this selective nitro group reduction?
A: Yes, metal-free methods are available and can be advantageous for avoiding potential metal contamination in the final product.
-
Sodium Iodide/Triphenylphosphine: A combination of NaI and PPh₃ under photoredox conditions can selectively reduce nitroarenes in the presence of a broad range of reducible functional groups, including halogens.[12][16]
-
Tetrahydroxydiboron: Using tetrahydroxydiboron as a reductant with 4,4′-bipyridine as an organocatalyst enables a rapid and highly chemoselective reduction of aromatic nitro compounds.[12][16]
Data Presentation: Catalyst System Comparison
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent System | Temp. (°C) | Key Considerations |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos / SPhos | K₂CO₃ / K₃PO₄ | Toluene/H₂O (10:1) | 80-100 | Ligands prevent catalyst poisoning by carboxylate.[1] |
| Pd(PPh₃)₄ | None | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | A standard, readily available catalyst system.[17] |
| XPhos Pd G3/G4 | (Pre-ligated) | K₃PO₄ / Cs₂CO₃ | 2-MeTHF / Toluene | RT - 100 | Pre-activated catalyst, often shows high activity. |
Table 2: Comparison of Methods for Selective Nitro Group Reduction
| Reagent/Catalyst | Hydrogen Source | Solvent | Typical Yield (%) | Selectivity Notes |
|---|---|---|---|---|
| Fe powder | HCl / NH₄Cl (aq) | EtOH / H₂O | 85-95 | Classic method, excellent selectivity, avoids dehalogenation.[13] |
| SnCl₂·2H₂O | - | EtOH / EtOAc | 85-95 | Mild conditions, highly selective for the nitro group.[12] |
| Raney Nickel | H₂ gas | EtOH / MeOH | >90 | Good alternative to Pd/C to prevent dehalogenation.[13] |
| Pt(S)/C (sulfided) | H₂ gas | Acetonitrile | 80-90 | Highly selective, minimal hydrodehalogenation even with iodo groups.[15] |
| Zn powder | Hydrazine glyoxylate | - | 90 | Rapid reaction at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[17]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).[17][18]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[17]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 10 mL).[18]
-
Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Nitro Group Reduction with Fe/NH₄Cl
-
Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of ethanol and water (e.g., 2:1 ratio, 15 mL).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 mmol) and iron powder (Fe, 4-5 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction is often complete within 1-3 hours.
-
Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 2-Amino-5-iodobenzoic acid.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 2-Iodo-5-nitrobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for reactions where this compound is a product?
A typical aqueous work-up procedure involves partitioning the reaction mixture between an organic solvent and water. As this compound is a carboxylic acid, its solubility is pH-dependent.
-
Quenching: The reaction is often quenched by adding water or ice to stop the reaction and dissolve inorganic salts.
-
Solvent Extraction: An organic solvent such as ethyl acetate or dichloromethane is added to dissolve the product.
-
Acid/Base Extraction:
-
To separate the acidic product from neutral or basic impurities, the organic layer can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylate salt of this compound will move into the aqueous layer.
-
The aqueous layer is then acidified (e.g., with 1M HCl) to a pH of 2-3, causing the purified this compound to precipitate.
-
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
Q2: How can I purify crude this compound?
Recrystallization is a common and effective method for purifying this compound.
-
From Water: A documented method involves boiling the impure product in water. Insoluble impurities can be removed by hot filtration, and the purified product will crystallize upon cooling.
-
From Organic Solvents: Based on the solubility of similar nitrobenzoic acids, alcohols like ethanol or methanol are good candidates for recrystallization. A mixed solvent system, such as ethanol/water, can also be effective. The general principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.
Q3: What is a typical work-up for a Suzuki-Miyaura coupling reaction using this compound as the starting material?
The work-up for a Suzuki-Miyaura reaction aims to remove the palladium catalyst, boronic acid derivatives, and inorganic salts.
-
Dilution: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
Aqueous Wash: The organic solution is washed sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove inorganic salts.
-
A basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid and to extract the carboxylic acid product into the aqueous layer.
-
-
Acidification and Extraction: The basic aqueous layer is then acidified with 1M HCl to precipitate the coupled product. The product is then extracted back into an organic solvent like ethyl acetate.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guides
Problem 1: Low or No Product Recovery After Work-up
| Potential Cause | Troubleshooting Steps |
| Product is in the wrong layer | If you performed an acid-base extraction, your product might be in the aqueous layer as its salt. Check the pH of the aqueous layer and adjust it to precipitate your product if necessary. Always save all layers until you have confirmed the location of your product. |
| Product is water-soluble | For highly polar products, repeated extractions with an organic solvent may be necessary. Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency. |
| Product precipitated during work-up | If an unexpected solid appears between the layers, it could be your product. Try to dissolve it in a small amount of a suitable organic solvent and analyze it (e.g., by TLC). |
| Product decomposed during work-up | The nitro group can be sensitive to certain reagents. For example, strong reducing conditions can convert the nitro group to an amine. Avoid using reducing agents in the work-up unless intended. The iodo group can also be susceptible to removal (deiodination) under certain conditions, such as high heat or strong bases. |
Problem 2: Product is Impure After Work-up
| Potential Cause | Troubleshooting Steps |
| Incomplete extraction of impurities | Increase the number of washes with aqueous solutions. For example, if you have basic impurities, perform multiple washes with a dilute acid. |
| Persistent palladium catalyst contamination | After a cross-coupling reaction, the palladium catalyst can be difficult to remove completely. Filtering the organic solution through a pad of Celite or silica gel can help remove heterogeneous palladium. For homogeneous catalysts, specific aqueous washes (e.g., with a solution containing a thiol) may be necessary. |
| Co-precipitation of starting materials or byproducts | If purification by recrystallization is not effective, consider using a different solvent or a mixed solvent system. Column chromatography is a more powerful purification technique for separating compounds with similar polarities. |
Problem 3: An Emulsion Formed During Extraction
| Potential Cause | Troubleshooting Steps |
| Vigorous shaking | Swirl the separatory funnel gently instead of shaking vigorously. |
| High concentration of starting materials or product | Dilute the mixture with more organic solvent and water. |
| Presence of fine solid particles | Filter the entire mixture through a pad of Celite to remove the solids before re-separating the layers. |
| Surfactant-like impurities | Add a small amount of brine to the separatory funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous phase. |
Data Presentation
The following table summarizes typical yields for common cross-coupling reactions involving aryl iodides, which can serve as a benchmark for reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Reactants | Catalyst System | Base | Solvent | Yield (%) |
| Suzuki-Miyaura | Aryl Iodide + Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 70-95 |
| Heck | Aryl Iodide + Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 60-90 |
| Sonogashira | Aryl Iodide + Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 75-98 |
Experimental Protocols
Synthesis and Work-up of this compound
This protocol is adapted from a literature procedure for the nitration of 2-iodobenzoic acid.
Reaction:
-
In a fume hood, carefully add 2-iodobenzoic acid (1.0 eq) to a pre-cooled mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (95%).
-
Heat the reaction mixture with stirring. The exact temperature and time will depend on the scale and specific literature procedure being followed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
A precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
For purification, transfer the crude solid to a flask and add water. Heat the suspension to boiling with stirring.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. A yield of approximately 42% has been reported for this type of synthesis.
Mandatory Visualization
Below are diagrams illustrating a common reaction workflow and a key reaction mechanism involving aryl iodides like this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Preventing Byproduct Formation with 2-Iodo-5-nitrobenzoic Acid
Welcome to the technical support center for 2-Iodo-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during chemical synthesis.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, its complexity can lead to several byproducts. This section addresses common issues and solutions when using this compound as the aryl halide partner.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows multiple spots on TLC/LC-MS, including one that appears to be a homocoupled boronic acid byproduct. What causes this and how can I prevent it?
A1: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often caused by the presence of oxygen in the reaction mixture.[1][2] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote a stoichiometric reaction with the boronic acid, leading to the undesired dimer and regenerating Pd(0).[3]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. A subsurface sparge with nitrogen is highly effective.[3]
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the need for in-situ reduction of a Pd(II) precatalyst, which can sometimes promote homocoupling.[2]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[3]
-
Q2: I've isolated a product that is missing the iodine atom but hasn't coupled with the boronic acid (dehalogenation). Why did this happen?
A2: Dehalogenation is a side reaction where the aryl halide is reduced, replacing the iodine with a hydrogen atom. This can occur when the palladium complex, after oxidative addition, acquires a hydride ligand (often from an amine base or alcohol solvent) and then undergoes reductive elimination.[2]
-
Solution:
-
Choice of Base and Solvent: Avoid bases and solvents that can easily act as hydride donors. Consider switching from an amine base to an inorganic base like K₂CO₃ or K₃PO₄.
-
Ligand Selection: Certain phosphine ligands can promote dehalogenation. If this is a persistent issue, screen different ligands.
-
Purity of Materials: Ensure all starting materials and solvents are pure and free from contaminants that could act as reducing agents.[2]
-
Q3: My yield is low, and I've identified the starting boronic acid has been converted back to its corresponding arene (protodeboronation). How can I mitigate this?
A3: The C-B bond of the boronic acid is susceptible to cleavage by hydrolysis or protonation, especially under harsh conditions (high temperature, strong base).[2]
-
Solution:
-
Use Anhydrous Conditions: Ensure solvents and reagents are dry. Using anhydrous solvents can suppress this side reaction.[2]
-
Milder Conditions: Attempt the reaction at a lower temperature or with a milder base (e.g., KF).[4][5]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6]
-
Data Presentation: Impact of Reaction Conditions on Byproduct Formation
The choice of catalyst and the exclusion of oxygen are critical in minimizing the homocoupling of boronic acids.
| Catalyst Source | Oxygen Presence | Relative Homocoupling Byproduct | Recommendation |
| Pd(OAc)₂ (Pd(II) source) | Atmospheric | High | Not recommended without rigorous O₂ exclusion and/or reducing agents.[3] |
| Pd/C (heterogeneous) | Atmospheric | Moderate (~50% of Pd(OAc)₂) | A better option than Pd(OAc)₂ for minimizing homocoupling.[3] |
| Pd(PPh₃)₄ (Pd(0) source) | Rigorously Degassed | Low | Recommended for minimizing side reactions related to Pd(II).[2] |
| Any Pd Catalyst | Subsurface N₂ Sparge | Very Low | Highly effective method to exclude oxygen and suppress homocoupling.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling This protocol is a starting point and should be optimized for specific substrates.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Section 2: Amide Bond Formation (Amidation)
Coupling this compound with amines is a frequent step in drug discovery. The key to preventing byproducts is the selection of an appropriate coupling reagent and reaction conditions to avoid racemization and other side reactions.
Frequently Asked questions (FAQs) & Troubleshooting Guide
Q1: My amidation reaction is sluggish or fails, especially with an electron-deficient amine. What can I do?
A1: Electron-deficient amines are less nucleophilic, making amide bond formation challenging. Standard coupling conditions may not be sufficient.
-
Solution:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate. Using a combination of EDC (a carbodiimide) and an additive like HOBt or HOAt forms a highly activated ester intermediate that reacts more readily with weak nucleophiles.[7]
-
Use a Stronger Coupling Reagent: Reagents like HATU are often more effective for difficult couplings as they form highly reactive activated esters.[8]
-
Increase Temperature: Gently heating the reaction can sometimes overcome the activation barrier, but this should be done cautiously to avoid decomposition.
-
Acyl Halide Intermediate: A more robust method is to first convert the carboxylic acid to an acyl chloride or fluoride. The acyl halide is highly electrophilic and will react with even poorly nucleophilic amines.[9]
-
Q2: How do I prevent side reactions with the coupling reagent itself?
A2: Some coupling reagents can react with the amine nucleophile. For example, aminium/uronium reagents like HBTU or HATU can react with the amine to form a guanidinium byproduct, consuming both the amine and the reagent.
-
Solution:
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine. This allows the activated ester to form first, minimizing the opportunity for the coupling reagent to react directly with the amine.
-
Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent to ensure the reagent is consumed during the activation step.
-
Data Presentation: Comparison of Common Coupling Reagents
| Reagent System | Pros | Cons | Best For |
| EDC/HOBt | Water-soluble byproducts (easy removal), low cost, suppresses racemization.[9] | Can be slow with unreactive amines. | General purpose, scalable synthesis.[7] |
| DCC/HOBt | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove from the product.[8] | Solution-phase synthesis where DCU can be filtered off. |
| HATU/DIPEA | Very fast and efficient, low rates of racemization, good for sterically hindered and electron-deficient amines.[8] | Higher cost, potential for guanidinium side reaction if not pre-activated. | Difficult couplings, peptide synthesis. |
| Acyl Halide | Highly reactive intermediate, effective for unreactive amines. | Requires an extra synthetic step, harsh reagents (e.g., SOCl₂) may not be compatible with sensitive functional groups.[9] | When other methods fail with poorly nucleophilic amines. |
Experimental Protocols
General Protocol for EDC/HOBt Mediated Amide Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.). Dissolve it in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Reagent Addition: Add the amine (1.1 equiv.) and Hydroxybenzotriazole (HOBt) (1.2 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base and Coupling Reagent: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.), followed by the slow, portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.).[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.[9]
Visualizations
Section 3: Esterification Reactions
Esterification of the carboxylic acid group is another common transformation. The primary challenge is typically achieving complete conversion due to the reversible nature of the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer esterification reaction is not going to completion, and the yield is low. What is the problem?
A1: Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials via hydrolysis, limiting the yield.[10][11]
-
Solution:
-
Remove Water: The most effective strategy is to remove water as it is formed. This is commonly done using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[11] Alternatively, adding a drying agent like molecular sieves can also be effective.
-
Use Excess Reactant: According to Le Châtelier's principle, using a large excess of one of the reactants (usually the alcohol, as it is often cheaper and easier to remove) will shift the equilibrium towards the ester product.[10]
-
Catalyst: Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used.
-
Q2: I am seeing an ether byproduct from my alcohol starting material. How can I avoid this?
A2: Under strong acidic conditions and at elevated temperatures, alcohols (especially primary and secondary) can undergo dehydration to form symmetric ethers.[10]
-
Solution:
-
Milder Conditions: Use a lower reaction temperature if possible.
-
Alternative Methods: If ether formation is a significant problem, consider alternative esterification methods that do not require high temperatures and strong acid, such as using a coupling reagent (like DCC) or converting the carboxylic acid to an acyl chloride first, followed by reaction with the alcohol.
-
Experimental Protocols
General Protocol for Fischer Esterification with a Dean-Stark Trap
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the alcohol (1.5-3.0 equiv.), and an azeotroping solvent such as toluene.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equiv.).
-
Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.
-
Reaction: Heat the mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will distill into the trap. The denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.[11]
-
Monitoring: Continue reflux until no more water is collected in the trap. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture. Wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude ester, which can be purified further if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 2-Iodo-5-nitrobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for scaling up the synthesis of 2-Iodo-5-nitrobenzoic acid. The primary synthesis route discussed involves the diazotization of 2-amino-5-nitrobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and well-documented method for synthesizing aryl iodides from an amino precursor is the Sandmeyer reaction. This process involves two main steps: the diazotization of the corresponding aniline (in this case, 2-amino-5-nitrobenzoic acid) to form a diazonium salt, followed by the introduction of an iodide salt, typically potassium iodide (KI), to yield the final product.[1] This method is widely used in both laboratory and industrial settings due to its reliability and versatility.
Q2: What are the primary safety concerns when scaling up this synthesis? A2: The most significant safety concern lies in the diazotization step, as diazonium salts are notoriously unstable and can be explosive in their dry state.[1] Key hazards during scale-up include:
-
Thermal Instability: The diazotization reaction is highly exothermic. Strict temperature control, maintaining the reaction at 0–5 °C, is crucial to prevent violent decomposition of the diazonium salt.[1] Inadequate cooling on a larger scale can lead to a thermal runaway.[2]
-
Shock Sensitivity: Dry diazonium salts are sensitive to shock and friction. It is imperative to keep the diazonium salt in solution and avoid its isolation at all costs.[1]
-
Gas Evolution: The reaction releases a large volume of nitrogen gas, which can lead to significant pressure buildup in a sealed or inadequately vented reactor.[1][3]
Q3: What are the typical impurities and byproducts, and how can they be minimized? A3: A common byproduct is the corresponding phenol (2-hydroxy-5-nitrobenzoic acid), which forms when the diazonium salt reacts with water, a reaction favored by higher temperatures.[1] To minimize its formation, it is critical to maintain low temperatures (0–5 °C) throughout the diazotization and iodide addition steps.[1] Other potential impurities include unreacted 2-amino-5-nitrobenzoic acid and residual iodine.
Q4: What purification methods are recommended for this compound at a larger scale? A4: For industrial-scale purification, a common and effective procedure involves dissolving the crude product in a basic aqueous solution (like sodium bicarbonate), treating it with activated charcoal to remove colored impurities, followed by filtration. The purified acid is then re-precipitated by adding a strong acid, such as hydrochloric acid.[1] Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is also a widely used method.[1]
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis, helping you diagnose and resolve problems to improve reaction yield and product purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Diazotization: Insufficient nitrous acid or poor temperature control.[1] 2. Premature Decomposition of Diazonium Salt: Temperature rising above 5 °C.[1] 3. Formation of Phenolic Byproducts: Elevated temperatures leading to reaction with water.[1] 4. Loss during Workup: Product remaining in the mother liquor during filtration or recrystallization.[1] | 1. Use a slight excess of sodium nitrite and strictly maintain the temperature between 0–5 °C. Test for the presence of excess nitrous acid using starch-iodide paper. 2. Improve the cooling efficiency of the reactor. For large vessels, ensure the cooling jacket has adequate flow and the coolant is at the correct temperature. 3. Maintain rigorous temperature control throughout the process. 4. Optimize the pH for precipitation and the recrystallization solvent system. Ensure the product is fully precipitated before filtration. |
| Poor Purity / Presence of Impurities | 1. Phenolic Impurity: Reaction of the diazonium salt with water due to high temperatures.[1] 2. Excess Iodine: Unreacted iodine remaining in the crude product. 3. Colored Impurities: Formation of various minor byproducts or degradation. | 1. Strictly maintain a low reaction temperature (0–5 °C) during the diazotization and iodide addition steps.[1] 2. Wash the crude product with a cold solution of sodium bisulfite or sodium thiosulfate to reduce excess iodine to iodide, which is water-soluble.[1] 3. During purification, dissolve the product in a basic solution and treat with activated charcoal before re-precipitation.[1] |
| Vigorous / Uncontrolled Reaction | 1. Too Rapid Addition of Sodium Nitrite: Leads to a rapid exotherm and excessive gas evolution.[1] 2. Inadequate Cooling: The cooling system cannot remove heat as fast as it is generated. 3. Localized "Hot Spots": Inefficient or inadequate stirring in a large reactor.[1] | 1. Add the sodium nitrite solution slowly and, if possible, sub-surface to allow the cooling system to dissipate the heat generated.[1] 2. Ensure the reactor's cooling system is fully operational and appropriately sized for the reaction scale. Start the reaction at the lower end of the temperature range (0 °C). 3. Use an appropriate agitator (e.g., turbine or anchor stirrer) and ensure the stirring speed is sufficient for homogenous mixing without splashing. |
| Difficulty with Filtration | 1. Fine Particle Size: Product precipitates as very fine particles, clogging the filter. 2. Gummy or Oily Product: Presence of impurities that prevent crystallization. | 1. Allow the precipitated product to age in the mother liquor with gentle stirring to encourage particle growth. Adjust the rate of acid addition during precipitation. 2. Re-dissolve the product and attempt precipitation again, possibly at a different temperature or rate. An additional purification step (e.g., charcoal treatment) may be necessary. |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis, which can be adapted for scale-up. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles |
| 2-Amino-5-nitrobenzoic acid | 182.12 | 18.2 g | 0.10 |
| Concentrated Sulfuric Acid (~98%) | 98.08 | 25 mL | ~0.46 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Potassium Iodide (KI) | 166.00 | 20.0 g | 0.12 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Water (Deionized) | 18.02 | ~500 mL | - |
| Ethanol (95%) | 46.07 | As needed | - |
Procedure
-
Preparation of the Amine Salt Solution: In a 1 L beaker or reactor vessel equipped with a mechanical stirrer and a thermometer, add 150 mL of water. Carefully and slowly, add 25 mL of concentrated sulfuric acid while stirring and cooling in an ice-salt bath. Once the acid solution has cooled to below 10 °C, add 18.2 g of 2-amino-5-nitrobenzoic acid in portions. Stir until a fine suspension is formed and cool the mixture to 0–5 °C.
-
Diazotization: In a separate beaker, dissolve 7.6 g of sodium nitrite in 30 mL of water and cool the solution in the ice bath. Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt suspension. The addition rate should be controlled to maintain the temperature strictly between 0 and 5 °C. After the addition is complete, continue to stir the mixture for an additional 20-30 minutes at 0–5 °C. The formation of the diazonium salt results in a clearer solution.
-
Iodide Reaction: In a separate 1 L beaker, dissolve 20.0 g of potassium iodide in 60 mL of water. Slowly and carefully, add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will be observed, and a dark solid will precipitate. Control the addition rate to manage the effervescence.
-
Decomposition and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
Isolation and Washing: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water. To remove any excess iodine, create a slurry of the crude product in a small amount of cold sodium bisulfite solution until the dark color of iodine disappears, followed by another wash with cold water.[1]
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot 95% ethanol. If the solution is highly colored, a small amount of activated charcoal can be added, and the solution filtered while hot. Add hot water to the filtrate until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the this compound. Collect the purified crystals by vacuum filtration and dry under vacuum.
Process Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Iodo-5-nitrobenzoic Acid
This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Iodo-5-nitrobenzoic acid against structurally related alternatives. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the spectral characteristics of this compound, supported by experimental data for similar molecules and a detailed experimental protocol.
¹H NMR Spectral Data Comparison
The following table summarizes the experimental ¹H NMR spectral data for this compound and selected analogs. Due to the limited availability of public experimental data for this compound, predicted values are provided and should be considered as estimations. All experimental data is referenced to spectra taken in DMSO-d₆ to ensure consistency.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~8.32 | d | ~8.7 |
| H-4 | ~8.45 | dd | ~8.7, 2.5 | |
| H-6 | ~8.89 | d | ~2.5 | |
| 2-Iodobenzoic acid | H-3 | 7.95 | dd | 7.8, 1.0 |
| H-4 | 7.48 | td | 7.6, 1.0 | |
| H-5 | 7.18 | td | 7.6, 1.8 | |
| H-6 | 7.95 | dd | 7.8, 1.8 | |
| 3-Nitrobenzoic acid [1] | H-2 | 8.65 | t | 1.7 |
| H-4 | 8.33 | ddd | 8.2, 2.3, 1.1 | |
| H-5 | 7.63 | t | 8.0 | |
| H-6 | 8.26 | ddd | 7.7, 1.6, 1.0 | |
| 5-Nitrobenzoic acid | - | - | - | - |
Note: Predicted data for this compound is based on standard substituent effects on aromatic chemical shifts. Experimental data for comparison compounds are compiled from various sources and may have slight variations depending on experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines. This can be done manually or automatically.
-
Set the appropriate acquisition parameters, including:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire an adequate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for complete relaxation of the protons between pulses.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Structural Relationship and Predicted ¹H NMR Signals
The following diagram illustrates the structure of this compound and the expected relative chemical shifts of its aromatic protons based on the electronic effects of the substituents. The electron-withdrawing nitro group and the deshielding effect of the iodine atom significantly influence the positions of the proton signals.
Caption: Predicted ¹H NMR signal assignments for this compound.
References
A Comparative Guide to the Structural Analysis of 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of pharmaceutical intermediates and complex organic molecules, a variety of analytical techniques are at the disposal of the modern researcher. The choice of method is often dictated by the information required, the nature of the sample, and the available instrumentation. This guide provides a comparative analysis of three common spectroscopic techniques—¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for the characterization of 2-Iodo-5-nitrobenzoic acid, a key building block in organic synthesis.
At a Glance: this compound
| Property | Value |
| Molecular Formula | C₇H₄INO₄ |
| Molecular Weight | 293.02 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 19230-50-3[1] |
Comparative Analysis of Analytical Techniques
The structural confirmation of this compound relies on piecing together information from various analytical methods. While ¹³C NMR provides a detailed map of the carbon skeleton, FTIR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern.
| Analytical Technique | Information Provided | Key Data for this compound |
| ¹³C NMR Spectroscopy | Number of unique carbon environments, chemical shifts indicating the electronic environment of each carbon. | Predicted chemical shifts (ppm): δ ~165 (C=O), ~149 (C-NO₂), ~143 (C-I), ~135, ~130, ~125 (aromatic C-H), ~90 (C-COOH). (Note: Actual experimental values may vary slightly). |
| FTIR Spectroscopy | Presence of specific functional groups based on vibrational frequencies. | Characteristic absorption bands (cm⁻¹): ~3100-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1520 and ~1340 (N-O asymmetric and symmetric stretch), ~830 (C-I stretch). |
| Mass Spectrometry (EI) | Molecular weight and fragmentation pattern, aiding in structural confirmation. | Molecular Ion (M⁺): m/z 293. Key fragments: m/z 276 ([M-OH]⁺), m/z 248 ([M-COOH]⁺), m/z 166 ([M-I]⁺), m/z 121 ([C₆H₄NO₂]⁺). |
In-Depth Analysis
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
¹³C NMR spectroscopy is arguably the most powerful tool for determining the carbon skeleton of an organic molecule. For this compound, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.
The predicted chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents. The carboxylic acid carbonyl carbon is expected to be the most deshielded, appearing at the lowest field (~165 ppm). The carbons attached to the strongly electron-withdrawing nitro group and the iodine atom will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region (120-150 ppm).
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups. In the IR spectrum of this compound, the following characteristic absorption bands are expected:
-
O-H Stretch: A very broad absorption in the region of 3100-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.
-
N-O Stretch: Two strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) are characteristic of the nitro group.
-
C-I Stretch: A weaker absorption around 830 cm⁻¹ can be attributed to the carbon-iodine bond.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak at m/z 293, corresponding to the molecular weight of the molecule.
Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The presence of the iodine and nitro groups will also lead to characteristic fragments, aiding in the confirmation of the overall structure.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible data. Below is a general procedure for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound.
Protocol: Solid-State ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Finely grind the crystalline this compound to a homogenous powder using a mortar and pestle.
-
Pack the powdered sample into a solid-state NMR rotor (typically zirconia) of the appropriate size for the available spectrometer probe.
-
-
Instrument Setup:
-
Insert the rotor into the solid-state NMR probe.
-
Set the magic angle spinning (MAS) rate to a value sufficient to average out anisotropic interactions (typically 5-15 kHz).
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Use a standard cross-polarization magic-angle spinning (CP-MAS) pulse sequence.
-
Set the contact time for cross-polarization to an optimal value for maximizing the signal from all carbon types (typically 1-2 ms).
-
Employ high-power proton decoupling during acquisition to remove ¹H-¹³C scalar couplings and narrow the spectral lines.
-
Set an appropriate relaxation delay between scans to allow for full relaxation of the carbon nuclei.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using an external standard with a known chemical shift (e.g., the carbonyl carbon of solid glycine at 176.04 ppm).
-
Perform baseline correction.
-
Workflow and Logic
The structural elucidation of an unknown compound is a systematic process. The following diagram illustrates a typical workflow for the analysis of this compound, integrating the information from the three discussed techniques.
References
Comparative Analysis of Analytical Techniques for 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection
The characterization of 2-Iodo-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis, necessitates robust analytical methodologies to ensure its identity, purity, and stability. This guide provides a comparative overview of three powerful analytical techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.
Data at a Glance: A Comparative Summary
The following table summarizes the key quantitative data and performance characteristics of Mass Spectrometry, HPLC, and NMR for the analysis of this compound.
| Parameter | Mass Spectrometry (Electron Ionization) | High-Performance Liquid Chromatography (UV Detection) | Nuclear Magnetic Resonance Spectroscopy |
| Information Obtained | Molecular weight and fragmentation pattern | Purity, quantification, and separation of isomers | Detailed molecular structure and connectivity |
| Molecular Weight Confirmation | Direct measurement of the molecular ion peak | Indirectly through retention time comparison | Inferred from the complete structural elucidation |
| Key Performance Metric | Mass-to-charge ratio (m/z) of ions | Retention time and peak area | Chemical shift (δ) and coupling constants (J) |
| Expected Molecular Ion (M+) | m/z 293 | Not Applicable | Not Applicable |
| Predicted Major Fragments (m/z) | 248 ([M-COOH]⁺), 166 ([M-I]⁺), 122 ([C₆H₄NO₂]⁺), 76 ([C₆H₄]⁺) | Not Applicable | Not Applicable |
| Typical Limit of Detection | Picogram to femtogram range | Nanogram to picogram range | Milligram to microgram range |
| Sample Requirement | Micrograms or less | Micrograms | Milligrams |
| Analysis Time | Minutes per sample | 5-20 minutes per sample | 5-30 minutes per sample |
In-Depth Analysis: Methodologies and Insights
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small and volatile organic molecules.
The fragmentation of this compound in an EI-MS is predicted to follow several key pathways, primarily involving the loss of the carboxylic acid group, the iodine atom, and the nitro group. The stable aromatic ring often remains as a charged fragment.
A Comparative FT-IR Spectroscopic Analysis of 2-Iodo-5-nitrobenzoic Acid and Related Compounds
For Immediate Release
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 2-iodo-5-nitrobenzoic acid with key analogues: 2-iodobenzoic acid, 5-nitrobenzoic acid, and the parent compound, benzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization and differentiation of these aromatic carboxylic acids.
Executive Summary
This compound is a substituted aromatic carboxylic acid with distinct functional groups: a carboxylic acid, an iodine atom, and a nitro group, all attached to a benzene ring. Its FT-IR spectrum is characterized by the vibrational frequencies of these groups. By comparing its spectrum to those of benzoic acid, 2-iodobenzoic acid, and 5-nitrobenzoic acid, we can delineate the spectral contributions of the iodo- and nitro- substituents. This guide presents a summary of the key vibrational frequencies, a detailed experimental protocol for acquiring FT-IR spectra of solid samples, and a visual representation of the functional group-peak correlations.
Data Presentation: A Comparative Table of Vibrational Frequencies
The following table summarizes the key FT-IR absorption bands for this compound and its comparator compounds. The data for this compound are predicted based on the spectral data of the related compounds due to the limited availability of a direct experimental spectrum in the searched literature.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 2-Iodobenzoic Acid (cm⁻¹) | 5-Nitrobenzoic Acid (cm⁻¹) | Benzoic Acid (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3100-2500 (broad) | 3200-2500 (broad) | 3100-2500 (broad) | 3300-2500 (broad)[1] |
| Aromatic Ring | C-H stretch | ~3100 | ~3070 | ~3100 | 3080-3030[1] |
| Carbonyl | C=O stretch | ~1700 | ~1700 | ~1705 | 1700-1680[1] |
| Nitro Group | N-O asymmetric stretch | ~1530 | - | ~1530 | - |
| Aromatic Ring | C=C stretch | 1600-1450 | 1600-1450 | 1610, 1580 | 1625-1465[1] |
| Nitro Group | N-O symmetric stretch | ~1350 | - | ~1350 | - |
| Carboxylic Acid | C-O stretch | ~1300 | ~1290 | ~1300 | 1320-1210[1] |
| Carboxylic Acid | O-H bend | ~920 | ~920 | ~920 | 960-900[1] |
| Aromatic Ring | C-H out-of-plane bend | 800-700 | 800-700 | 800-700 | 700-650 |
| C-I Bond | C-I stretch | 600-500 | 600-500 | - | - |
Mandatory Visualization: Functional Group - FT-IR Peak Correlation
The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in an FT-IR spectrum.
Caption: Correlation of functional groups in this compound with their IR peaks.
Experimental Protocols
The following is a generalized protocol for obtaining the FT-IR spectrum of a solid organic compound like this compound.
Method 1: Potassium Bromide (KBr) Pellet
-
Sample Preparation:
-
Thoroughly dry high-purity KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of the solid sample.
-
Add about 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Method 2: Thin Solid Film on a Salt Plate
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) in a small vial. The solvent should not have strong absorption bands in the regions of interest.
-
Obtain a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).
-
-
Film Formation:
-
Using a pipette, apply a drop or two of the sample solution onto the surface of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Spectral Acquisition:
-
Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a clean, empty salt plate.
-
Acquire the sample spectrum as described in Method 1.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Concluding Remarks
The FT-IR spectrum of this compound is a composite of the characteristic absorptions of its constituent functional groups. The broad O-H and sharp C=O stretching bands are indicative of the carboxylic acid moiety. The presence of the nitro group is confirmed by its strong symmetric and asymmetric stretching vibrations. The C-I stretching frequency is expected in the lower wavenumber region. The aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations. By comparing these features with the spectra of benzoic acid, 2-iodobenzoic acid, and 5-nitrobenzoic acid, a confident structural assignment can be made. The provided experimental protocols offer a reliable methodology for obtaining high-quality FT-IR spectra for these and similar solid organic compounds.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 2-Iodo-5-nitrobenzoic acid is critical for its application in research and pharmaceutical development, ensuring the reliability of experimental results and the safety of potential drug candidates. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection.
Core Analytical Techniques
Several analytical techniques can be employed for the purity analysis of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A classical approach like titrimetry can also be considered for an orthogonal assessment.
dot
Caption: Workflow for selecting an analytical method for purity determination.
Quantitative Data Comparison
The selection of an appropriate analytical method often depends on its quantitative performance characteristics. The following table summarizes typical performance data for the discussed techniques in the context of analyzing organic small molecules like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Acid-Base Titration |
| Principle | Separation based on polarity | Nuclear spin in a magnetic field | Mass-to-charge ratio | Neutralization reaction |
| Information Provided | Purity (%), Impurity Profile | Structural Info, Purity (%) | Molecular Weight, Impurity ID | Total Acid Content (%) |
| Typical Precision (RSD) | < 2% | < 3% (qNMR) | < 15% (for quantitation) | < 1% |
| Typical Accuracy | 98-102% | 97-103% (qNMR) | Semi-quantitative | 99-101% |
| Limit of Detection (LoD) | Low (ng/mL) | High (µg/mL) | Very Low (pg/mL) | Moderate (mg/mL) |
| Limit of Quantitation (LoQ) | Low (ng/mL) | High (µg/mL) | Low (pg/mL) | Moderate (mg/mL) |
| Sample Throughput | High | Medium | High | Medium |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reversed-phase method is generally suitable for aromatic acids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.
dot
Caption: A typical workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh about 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. For qNMR, also add a known amount of an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative analysis.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis: Integrate the signals. For purity, compare the integral of the analyte signals to those of any observed impurities. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.
Mass Spectrometry (MS)
MS is highly sensitive for detecting and identifying the parent compound and potential impurities based on their mass-to-charge ratio.
Instrumentation:
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
-
Syringe pump or LC system for sample introduction
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid (for promoting ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in a suitable mode (e.g., negative ion mode for carboxylic acids).
-
Data Interpretation: The mass spectrum will show the [M-H]⁻ ion for this compound (expected m/z around 291.9). Peaks corresponding to potential impurities can also be identified. The relative intensity of these peaks can provide a semi-quantitative measure of purity.
This guide provides a foundational comparison of analytical methods for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, including the need for quantitation, impurity identification, and available instrumentation. For regulatory purposes, a combination of these methods is often employed to provide a comprehensive purity profile.
Spectroscopic Data for 2-Iodo-5-nitrobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-Iodo-5-nitrobenzoic acid and its structural analogs, 2-Chloro-5-nitrobenzoic acid and 2-Bromo-5-nitrobenzoic acid. The information presented is intended to support research, development, and quality control activities where the differentiation and characterization of these halogenated nitrobenzoic acids are crucial.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its reactivity is significantly influenced by the electronic effects of the iodo, nitro, and carboxylic acid functional groups. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for monitoring chemical transformations. This guide presents a comparative analysis of its spectral features alongside those of its chloro and bromo analogs, highlighting key differences for unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its chloro and bromo analogs. This data is essential for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~8.6 (d, J ≈ 2.5 Hz, H-6), ~8.3 (dd, J ≈ 8.7, 2.5 Hz, H-4), ~7.9 (d, J ≈ 8.7 Hz, H-3), ~11.0 (br s, COOH) |
| 2-Chloro-5-nitrobenzoic acid | ~8.5 (d, J ≈ 2.7 Hz, H-6), ~8.3 (dd, J ≈ 8.8, 2.7 Hz, H-4), ~7.7 (d, J ≈ 8.8 Hz, H-3), ~11.0 (br s, COOH) |
| 2-Bromo-5-nitrobenzoic acid | ~8.5 (d, J ≈ 2.6 Hz, H-6), ~8.4 (dd, J ≈ 8.7, 2.6 Hz, H-4), ~7.8 (d, J ≈ 8.7 Hz, H-3), ~11.0 (br s, COOH) |
Note: Predicted values are based on established substituent effects on aromatic chemical shifts. Actual values may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | Specific data not readily available. Expected signals for 1 aromatic C-I, 1 C-NO₂, 1 C-COOH, and 3 aromatic C-H, plus the carboxyl carbon. |
| 2-Chloro-5-nitrobenzoic acid | Publicly available spectra exist, but a detailed list of assigned chemical shifts is not readily available in the initial search results. |
| 2-Bromo-5-nitrobenzoic acid | Publicly available spectra exist, but a detailed list of assigned chemical shifts is not readily available in the initial search results. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | ~3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~740 (C-I stretch) |
| 2-Chloro-5-nitrobenzoic acid | ~3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~750 (C-Cl stretch) |
| 2-Bromo-5-nitrobenzoic acid | ~3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~670 (C-Br stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | [M]⁺˙ at m/z 293. Key fragments may include loss of -OH (m/z 276), -NO₂ (m/z 247), -COOH (m/z 248), and -I (m/z 166). |
| 2-Chloro-5-nitrobenzoic acid | [M]⁺˙ at m/z 201/203 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of -OH, -NO₂, -COOH, and -Cl. |
| 2-Bromo-5-nitrobenzoic acid | [M]⁺˙ at m/z 245/247 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments may include loss of -OH, -NO₂, -COOH, and -Br. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to obtain a high-quality spectrum.
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Parameters (for Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source.
-
Ionization Mode: Both positive and negative ion modes can be used. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the analyte and its fragments.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For halogenated compounds, observe the characteristic isotopic patterns.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the characterization of this compound.
Caption: Spectroscopic data to structure correlation.
A Comparative Guide to the Synthesis of 2-Iodo-5-nitrobenzoic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 2-Iodo-5-nitrobenzoic acid is a valuable building block in the synthesis of a variety of complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.
Comparison of Synthetic Routes
Two principal strategies for the synthesis of this compound have been identified: the diazotization of 2-amino-5-nitrobenzoic acid followed by a Sandmeyer-type reaction, and the direct nitration of 2-iodobenzoic acid. The following table summarizes the key performance indicators for each route.
| Parameter | Route 1: Diazotization of 2-amino-5-nitrobenzoic acid | Route 2: Nitration of 2-iodobenzoic acid |
| Starting Material | 2-amino-5-nitrobenzoic acid | 2-iodobenzoic acid |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Potassium iodide | Nitric acid, Sulfuric acid |
| Reaction Steps | 2 (Diazotization, Iodination) | 1 |
| Reported Yield | High (inferred from analogous reactions) | 42%[1] |
| Reaction Conditions | Diazotization: 0-5 °C; Iodination: Room temperature to gentle warming | 135 °C[1] |
| Purification | Recrystallization | Washing and recrystallization[1] |
| Safety Considerations | Diazonium salts are potentially explosive and should be handled with care. | Use of strong, corrosive acids at high temperatures requires caution. |
Experimental Protocols
Route 1: Synthesis via Diazotization of 2-amino-5-nitrobenzoic acid
Step 1: Diazotization of 2-amino-5-nitrobenzoic acid
-
In a beaker, suspend 2-amino-5-nitrobenzoic acid in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt, which is often indicated by the cessation of nitrogen gas evolution.
-
Cool the mixture and collect the precipitated crude this compound by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.
References
A Comparative Analysis of the Acidity of Halogenated Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity of various halogenated nitrobenzoic acids, supported by experimental and predicted pKa values. Understanding the acidity of these compounds is crucial for their application in chemical synthesis and drug development, as it influences their reactivity, solubility, and pharmacokinetic properties.
Quantitative Acidity Data
The acidity of an acid is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The following table summarizes the pKa values of several halogenated nitrobenzoic acids in water at 25°C, with benzoic acid and its non-halogenated nitro-isomers included for reference.
| Compound | Halogen Position | Nitro Position | pKa (experimental) | pKa (predicted) |
| Benzoic Acid | - | - | 4.20 | - |
| 2-Nitrobenzoic Acid | - | 2 | 2.17 | - |
| 3-Nitrobenzoic Acid | - | 3 | 3.45 | - |
| 4-Nitrobenzoic Acid | - | 4 | 3.44 | - |
| 2-Chloro-3-nitrobenzoic acid | 2 | 3 | - | - |
| 2-Chloro-4-nitrobenzoic acid | 2 | 4 | 1.96[1] | - |
| 4-Chloro-2-nitrobenzoic acid | 4 | 2 | - | 1.97[2] |
| 4-Chloro-3-nitrobenzoic acid | 4 | 3 | - | 3.35 |
| 2-Fluoro-3-nitrobenzoic acid | 2 | 3 | - | 2.32[3] |
| 3-Fluoro-4-nitrobenzoic acid | 3 | 4 | - | 3.08[4] |
| 4-Fluoro-2-nitrobenzoic acid | 4 | 2 | - | 2.14 |
| 2-Bromo-4-nitrobenzoic acid | 2 | 4 | - | ~1.98 |
| 3-Bromo-2-nitrobenzoic acid | 3 | 2 | - | - |
| 3-Chloro-5-nitrobenzoic acid | 3 | 5 | - | 3.11[5] |
| 2-Iodo-5-nitrobenzoic acid | 2 | 5 | - | ~2.16 |
Factors Influencing Acidity: A Comparative Discussion
The acidity of substituted benzoic acids is primarily determined by the electronic effects of the substituents on the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the conjugate base, while electron-donating groups decrease acidity. In halogenated nitrobenzoic acids, the interplay of the following factors governs the observed pKa values:
-
Inductive Effect (-I): Both halogens and the nitro group are electron-withdrawing through the sigma bonds. This effect stabilizes the carboxylate anion, thus increasing the acidity of the carboxylic acid. The strength of the inductive effect depends on the electronegativity and proximity of the substituent to the carboxyl group.
-
Resonance Effect (-M or -R): The nitro group is a strong resonance-withdrawing group, particularly when situated at the ortho or para positions. This effect further delocalizes the negative charge of the carboxylate anion, leading to a significant increase in acidity. Halogens, while having a -I effect, exhibit a +M (electron-donating) resonance effect due to their lone pairs. However, for halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of benzoic acids.
-
Ortho Effect: The presence of a substituent at the ortho position to the carboxylic acid group generally leads to a greater increase in acidity than predicted by electronic effects alone.[6][7][8] This "ortho effect" is a combination of steric and electronic factors. Steric hindrance between the ortho-substituent and the carboxyl group forces the carboxyl group out of the plane of the benzene ring.[7] This reduces the resonance interaction between the carboxyl group and the ring, which in turn increases the acidity by preventing the delocalization of the carboxylate's negative charge into the ring, making the proton more readily available for dissociation.
The following diagram illustrates the logical relationship between these factors and the resulting acidity.
Caption: Factors influencing the acidity of substituted benzoic acids.
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in physical chemistry. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a weak acid (the halogenated nitrobenzoic acid) with a strong base (e.g., NaOH) while monitoring the pH of the solution using a pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Solution of the halogenated nitrobenzoic acid of known concentration
-
Standard buffer solutions for pH meter calibration
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Sample Preparation: Accurately weigh a sample of the halogenated nitrobenzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the acid has low water solubility.
-
Titration: Place the acid solution in a beaker with a magnetic stir bar and immerse the pH electrode. Record the initial pH. Add the standardized strong base in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution (y-axis) against the volume of strong base added (x-axis) to obtain a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the volume of base that is exactly half of the volume required to reach the equivalence point.
UV-Vis Spectrophotometry
This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of the compound in solutions of different known pH values, the pKa can be determined.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values covering a range around the expected pKa
-
Stock solution of the halogenated nitrobenzoic acid in a suitable solvent (e.g., methanol or ethanol)
Procedure:
-
Spectrum of Acidic and Basic Forms: Prepare two solutions of the acid: one in a strongly acidic buffer (pH << pKa) to obtain the spectrum of the fully protonated form (HA), and another in a strongly basic buffer (pH >> pKa) to get the spectrum of the fully deprotonated form (A⁻). Determine the wavelength of maximum absorbance (λmax) for both forms.
-
Sample Preparation in Buffers: Prepare a series of solutions of the halogenated nitrobenzoic acid in the different buffer solutions, ensuring the final concentration of the acid is the same in each.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the λmax of either the acidic or basic form.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting curve will be sigmoidal. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. The pKa can be calculated more precisely using the following equation:
pKa = pH + log [(A - AI) / (AB - A)]
where A is the absorbance at a given pH, AI is the absorbance of the acidic form, and AB is the absorbance of the basic form.
The following diagram outlines the general workflow for determining pKa using these experimental methods.
Caption: Experimental workflows for pKa determination.
References
- 1. 2-Chloro-4-nitrobenzoic acid CAS#: 99-60-5 [m.chemicalbook.com]
- 2. 4-Chloro-2-nitrobenzoic acid CAS#: 6280-88-2 [m.chemicalbook.com]
- 3. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [m.chemicalbook.com]
- 4. 3-Fluoro-4-nitrobenzoic acid CAS#: 403-21-4 [m.chemicalbook.com]
- 5. Cas 34662-36-7,3-chloro-5-nitro-benzoic acid | lookchem [lookchem.com]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
Safety Operating Guide
Proper Disposal of 2-Iodo-5-nitrobenzoic Acid: A Safety and Operations Guide
The proper disposal of 2-Iodo-5-nitrobenzoic acid is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. As a halogenated nitroaromatic compound, it is classified as hazardous waste and requires a specific disposal protocol. Improper handling can lead to safety hazards and environmental contamination. This guide provides detailed, step-by-step procedures for its safe management and disposal.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] If there is a risk of generating dust, appropriate respiratory protection is required.[2]
-
Ventilation: All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Incompatibilities: Keep this compound waste segregated from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents to prevent hazardous reactions.[4]
Step-by-Step Disposal Procedure
The primary and mandated method for disposing of this compound is through a licensed hazardous waste disposal service.[3][4][5] Do not discharge this chemical into drains or sewer systems. [1]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container.[1][10] High-density polyethylene (HDPE) containers are often suitable.[7][10]
-
Whenever possible, use the original container, provided it is in good condition.[8]
-
Ensure the exterior of the container is clean and free from contamination.[10]
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion.[10]
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear indication of the hazards (e.g., "Irritant," "Harmful")
-
Accumulation start date and other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[11]
-
Follow their specific instructions for collection and transport.
-
Hazardous Waste Characterization
While specific concentration limits for disposal are determined by local regulations, the classification of this compound as hazardous is based on its inherent properties.
| Hazard Characteristic | Description | Reason for Classification |
| Toxicity | Harmful if swallowed and may cause respiratory irritation.[12] The toxicological properties have not been fully investigated, warranting caution.[5] | The presence of nitro and iodo groups on an aromatic ring suggests potential toxicity. It must be managed as toxic chemical waste.[13] |
| Corrosivity | As a benzoic acid derivative, it is acidic. | While onsite neutralization of some corrosive wastes is sometimes permitted, it is not recommended for this compound due to its other hazardous properties.[11][13] It should be disposed of as chemical waste. |
| Reactivity | Incompatible with strong bases, strong oxidizing agents, and reducing agents.[4] | Mixing with incompatible materials can cause hazardous reactions. Waste must be segregated. |
| Environmental Hazard | Discharge into the environment must be avoided.[1] Halogenated compounds can be persistent and harmful to aquatic life. | Prevents contamination of water systems and soil.[1] |
Experimental Protocols
The universally accepted protocol for the disposal of this compound is collection by a licensed professional waste management service. In-laboratory treatment or neutralization is not recommended for this compound.
While general protocols exist for neutralizing simple corrosive wastes (e.g., adding acids to a solution of sodium carbonate with cooling), these are not suitable for a multi-hazard substance like this compound.[13] Attempting to neutralize it without a specific, validated protocol could create more hazardous byproducts or cause an uncontrolled reaction. The safest and most compliant method is to follow the segregation and containerization steps outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodo-5-nitrobenzoic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Iodo-5-nitrobenzoic acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers, scientists, and drug development professionals from potential hazards. This document provides detailed, step-by-step procedures for the use and disposal of this compound, ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
For routine handling of small quantities, specific PPE is required. In situations where there is a risk of dust or aerosol generation, additional respiratory protection is necessary. For large spills, a more comprehensive set of PPE is essential to prevent any contact with the hazardous substance.
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are necessary.[2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use.[4] | |
| Lab Coat | A standard laboratory coat is required to protect against incidental contact. | |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask should be used, or the handling should be performed under a certified chemical fume hood.[4] |
| Large Spills | Full Body Protection | In the event of a large spill, splash goggles, a full suit, a dust respirator, boots, and gloves are required. A self-contained breathing apparatus may also be necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, a chemical fume hood must be used.[3][4][5]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][4]
-
PPE Inspection: Before beginning any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[4]
2. Handling the Chemical:
-
Avoid Dust Formation: Minimize the generation of dust and aerosols during handling.[5][6]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.[4]
3. First Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[5]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with pure water for at least 15 minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][5]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[5] All disposal practices must be in accordance with national and local regulations.
-
Contaminated Packaging: Containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5]
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
